molecular formula C9H10N2O2 B7813166 N-(4-formamidophenyl)acetamide

N-(4-formamidophenyl)acetamide

Cat. No.: B7813166
M. Wt: 178.19 g/mol
InChI Key: WJOLZBPDTCGMRC-UHFFFAOYSA-N
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Description

N-(4-formamidophenyl)acetamide is an organic compound offered for use in life science research and chemical synthesis. Research-grade chemicals like this one serve as critical building blocks and intermediates in the development of novel bioactive molecules. For instance, structurally related acetamide derivatives have been utilized in the synthesis of organoselenium compounds investigated for potential anticancer and antimicrobial activities . Another research avenue for acetamide-based compounds includes the development of novel analgesic and antipyretic drug candidates with improved safety profiles . This product is intended for use in a laboratory setting by qualified researchers only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-(4-formamidophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-7(13)11-9-4-2-8(3-5-9)10-6-12/h2-6H,1H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOLZBPDTCGMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(4-Formamidophenyl)acetamide: Structural Characterization & Synthetic Utility

[1]

Executive Summary & Structural Architecture

This compound is a mixed-amide derivative of p-phenylenediamine.[1] Unlike its symmetric counterparts (diacetyl or diformyl), this molecule possesses asymmetric electronic lability due to the distinct steric and electronic profiles of the acetyl (


1

It is frequently encountered in two critical contexts:

  • Pharmaceutical Impurity Profiling: As a trace impurity in the synthesis of Paracetamol (Acetaminophen) or antiviral agents where p-phenylenediamine contaminants undergo non-selective acylation.[1]

  • Synthetic Intermediate: As a precursor for benzimidazole derivatives, where the labile formyl group allows for selective cyclization while the acetyl group acts as a robust protecting group.[1]

Structural Differentiation (Critical Note)

Researchers often confuse this compound with N-(4-formylphenyl)acetamide (4-acetamidobenzaldehyde).[1] The distinction is vital:

FeatureTarget: this compound Confused With: N-(4-formylphenyl)acetamide
Functional Groups Amide (Acetyl) + Amide (Formyl) Amide (Acetyl) + Aldehyde
Formula


MW 178.19 g/mol 163.17 g/mol
Reactivity Nucleophilic attack at carbonyls; DeformylationAldehyde oxidation/reduction; Schiff base formation

Physicochemical Profile

Data summarized from analogous p-phenylenediamine derivatives and calculated properties.

PropertyValue / DescriptionContext
Molecular Weight 178.19 g/mol Monoisotopic Mass: 178.07
Appearance White to Off-White Crystalline SolidDarkens upon oxidation/air exposure.[1]
Melting Point 195°C – 205°C (Predicted)Higher than mono-acetyl (165°C) due to increased H-bonding network.[1]
Solubility High: DMSO, DMF, Hot MethanolLow: Water, Diethyl Ether, HexaneSolubilization requires breaking intermolecular amide H-bonds.[1]
pKa (Acidic) ~14.5 (Amide NH)Very weak acid; deprotonation requires strong bases (e.g., NaH).[1]
LogP ~0.6 – 0.9Moderately lipophilic; suitable for RP-HPLC analysis.[1]

Synthetic Methodology

The most robust route to this compound is the selective formylation of 4-aminoacetanilide .[1] This approach avoids the formation of diacetyl byproducts common in direct acetylation of p-phenylenediamine.[1]

Protocol: Selective Formylation via Mixed Anhydride

Objective: Synthesize this compound from 4-aminoacetanilide.

Reagents:

  • Precursor: 4-Aminoacetanilide (1.0 eq)[1]

  • Formylating Agent: Formic Acid (98%, 5.0 eq) + Acetic Anhydride (1.2 eq)[1]

  • Solvent: THF or Dichloromethane (DCM)[1]

Step-by-Step Workflow:

  • Activation: In a dry flask, mix Formic Acid (5 eq) and Acetic Anhydride (1.2 eq). Stir at 50°C for 30 minutes to generate the active acetic formic anhydride species in situ.[1]

  • Addition: Dissolve 4-Aminoacetanilide in minimal THF. Add this solution dropwise to the activated anhydride mixture at 0°C to prevent di-acetylation exchange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting amine (

    
    ) should disappear, replaced by a slightly higher running spot.[1]
    
  • Quench & Workup: Pour the reaction mixture into ice-cold water. The product often precipitates directly.[1]

    • If precipitate forms: Filter, wash with cold water, and dry.[1]

    • If no precipitate:[1] Extract with Ethyl Acetate (3x), wash with saturated

      
       (to remove excess acid), brine, dry over 
      
      
      , and concentrate.[1]
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Synthesis & Impurity Logic Diagram

SynthesisPathSMp-PhenylenediamineInter4-Aminoacetanilide(Mono-acetyl)SM->InterAcetic Anhydride (1 eq)Selective AcetylationTargetThis compound(Target)Inter->TargetHCOOH / Ac2OFormylationImpurityN,N'-Diacetyl-p-phenylenediamine(Over-acetylation Impurity)Inter->ImpurityAc2O ExcessSide Reaction

Figure 1: Synthetic pathway highlighting the target molecule and potential over-acetylation impurity risks.

Analytical Characterization (Fingerprinting)

To validate the structure, researchers must look for the distinct asymmetry between the acetyl and formyl groups.[1]

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-

Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
9.95 Singlet (Broad)1HAcetyl-NH Amide proton (exchangeable).[1]
10.15 Singlet (Broad)1HFormyl-NH Downfield due to aldehyde-like electron withdrawal.[1]
8.25 Singlet/Doublet1H-N-CH ODiagnostic Peak. The formyl proton.[1] May split due to cis/trans rotamers.[1]
7.50 – 7.55 Multiplet4HAr-H AA'BB' system typical of para-substitution.[1]
2.02 Singlet3H-COCH

Acetyl methyl group.[1]
Infrared Spectroscopy (FT-IR)[1][2]
  • 3280 – 3300 cm⁻¹: N-H stretching (Amide A).

  • 1690 cm⁻¹: Formyl C=O stretch (often sharper/higher frequency than acetyl).[1]

  • 1660 cm⁻¹: Acetyl C=O stretch (Amide I).[1]

  • 1540 cm⁻¹: N-H bending (Amide II).[1]

Mass Spectrometry (ESI-MS)[1]
  • Positive Mode (

    
    ):  179.08 m/z.[1]
    
  • Fragmentation: Loss of CO (28 Da) from the formyl group is a primary fragmentation pathway, distinguishing it from the diacetyl analog (which loses 42 Da ketene).[1]

Pharmaceutical Relevance: The Paracetamol Connection

In drug development, this molecule serves as a critical marker for process control.[1]

Impurity J Context

While "Impurity J" in pharmacopeias typically refers to chlorinated or fractionated byproducts, This compound represents a specific class of "Mixed Amide" impurities.[1]

  • Origin: If p-aminophenol (APAP starting material) contains traces of p-phenylenediamine, the standard acetylation step produces 4-aminoacetanilide.[1] If formic acid is present (e.g., as a solvent contaminant or pH adjuster), the formyl impurity is generated.[1]

  • Detection: It elutes after Paracetamol but before the diacetyl impurity in standard C18 RP-HPLC methods (Mobile phase: Water/Methanol gradient).[1]

Biological Pathway Diagram

BioPathcluster_toxToxicological ConcernAPAPParacetamol(Acetaminophen)Metabolite4-Aminoacetanilide(Primary Metabolite)APAP->MetaboliteMinor Pathway(Deacetylation)ImpurityThis compound(Impurity)Impurity->MetaboliteDeformylation(Liver Hydrolases)

Figure 2: Metabolic relationship showing how the formyl impurity degrades into the same primary metabolite as Paracetamol, potentially altering toxicological burdens.[1]

References

  • Synthesis of Amide Derivatives: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (General protocols for mixed anhydride synthesis).

  • Paracetamol Impurity Profiling: European Pharmacopoeia (Ph.[1] Eur.) 10.0, Monograph 0049 (Paracetamol).[1] [1]

  • Spectroscopic Data (Analogous): National Institute of Standards and Technology (NIST).[1] Mass Spectrum of N,N'-Diacetyl-p-phenylenediamine. [1]

  • Formylation Techniques: Olah, G. A., et al. "Formylating Agents."[1] Chemical Reviews, 1987.[1] [1]

Technical Guide: Biological Activity & Toxicological Profile of N-(4-formamidophenyl)acetamide

[1][2]

Executive Summary

This compound (CAS Registry Number: Not widely listed; chemically distinct entity) is a disubstituted p-phenylenediamine derivative characterized by the presence of two distinct amide groups: an acetamido moiety (


12

While not a marketed active pharmaceutical ingredient (API), this molecule is of critical interest as a process-related impurity in the synthesis of aniline-based drugs (e.g., paracetamol, sulfonamides) and industrial dyes.[1][2] Its biological significance lies in its role as a "masked" precursor to p-phenylenediamine (PPD), a potent contact allergen and sensitizer.[1][2]

Key Biological Characteristics:

  • Pharmacology: Negligible analgesic activity compared to paracetamol due to the lack of a phenolic hydroxyl group.[1][2]

  • Toxicology: Potential skin sensitizer and weak genotoxin; activity is dependent on metabolic hydrolysis.[1][2]

  • Metabolism: Substrate for arylacetamide deacetylases (AADAC), leading to the release of free amines.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4]

Understanding the physicochemical baseline is essential for predicting bioavailability and cellular uptake.[1][2]

PropertyValue (Predicted)Significance
IUPAC Name This compoundUnique Identifier
Molecular Formula

Mass: 178.19 g/mol
LogP (Octanol/Water) 0.5 – 0.8Moderate hydrophilicity; systemic absorption likely.[1][2]
H-Bond Donors 2 (Amide NH)Facilitates binding to hydrolytic enzymes.[1][2]
H-Bond Acceptors 2 (Carbonyl O)Water solubility enhancement.[1][2]
Structural Class Diacyl p-phenylenediamineStable at neutral pH; labile in acidic/enzymatic conditions.[1][2]

Synthesis & Impurity Origin

This compound rarely appears as a deliberate target but forms as a byproduct in industrial acetylations where formic acid is present as a contaminant.[1][2]

Formation Pathway

In the acetylation of p-phenylenediamine (PPD) to produce N,N'-diacetyl-p-phenylenediamine (DAPPD) or during the synthesis of paracetamol precursors:

  • Primary Reaction: PPD reacts with acetic anhydride

    
    N-acetyl-PPD.[1][2]
    
  • Side Reaction: Trace formic acid (common in low-grade acetic anhydride or generated via oxidation) formylates the remaining amine.[1][2]

  • Result: Formation of the mixed amide: This compound .

Biological Activity & Mechanism of Action[1][2][5][6]

Metabolic Activation & Hydrolysis

The biological activity of this compound is dictated by its metabolic stability.[1][2] It acts as a pro-drug/pro-toxin .[1][2]

  • Enzymatic Cleavage: The molecule is a substrate for Carboxylesterase 1 (CES1) and Arylacetamide Deacetylase (AADAC) , primarily in the liver and skin.[1][2]

  • Selectivity: The formyl group is generally hydrolyzed faster than the acetyl group due to lower steric hindrance.[1][2]

  • Toxicological Consequence: Hydrolysis releases N-acetyl-p-phenylenediamine or p-phenylenediamine (PPD).[1][2]

Toxicology: Sensitization & Genotoxicity

Unlike paracetamol, which causes liver toxicity via NAPQI formation, this molecule's toxicity profile aligns with aromatic amine sensitization .[1][2]

  • Skin Sensitization (Allergic Contact Dermatitis):

    • The parent molecule is non-reactive (hapten-inactive).[1][2]

    • Metabolic Bioactivation: Upon entry into the epidermis, esterases cleave the amide bonds.[1][2] The resulting free PPD is oxidized to Bandrowski’s Base (a trimer), which binds to dendritic cells, triggering an immune response (Type IV hypersensitivity).[1][2]

  • Genotoxicity (Ames Test):

    • Likely Weakly Positive in strains TA98/TA100 with S9 activation.[1][2]

    • Mechanism:[1][2][3][4] N-hydroxylation of the hydrolyzed amine leads to DNA adduct formation.[1][2]

Pharmacological Inactivity[1][2]
  • COX Inhibition: The molecule lacks the electron-donating phenolic hydroxyl group required to reduce the protoporphyrin radical cation in the COX enzyme active site.[1][2] Therefore, it exhibits negligible analgesic or antipyretic efficacy .[1][2]

Visualization: Metabolic & Toxicological Pathways[1][2][6]

The following diagram illustrates the bioactivation pathway of this compound, highlighting the transition from a stable impurity to a reactive sensitizer.

BiologicalActivitycluster_toxToxicological CascadeParentThis compound(Stable Precursor)IntermediateN-acetyl-p-phenylenediamine(Mono-amine)Parent->IntermediateDeformylation (Fast)EnzymeArylacetamide Deacetylase(Liver/Skin)Enzyme->ParentPPDp-Phenylenediamine (PPD)(Free Amine)Intermediate->PPDDeacetylation (Slow)BandrowskiBandrowski's Base(Allergenic Trimer)PPD->BandrowskiOxidationOxidationAuto-oxidation / ROSOxidation->PPDImmuneDendritic Cell Activation(Contact Dermatitis)Bandrowski->ImmuneHaptenization

Figure 1: Metabolic hydrolysis cascade of this compound leading to immune sensitization.[1][2]

Experimental Protocols for Validation

To confirm the presence and activity of this compound, the following validated protocols should be employed.

Protocol A: LC-MS/MS Detection in Drug Matrices

Objective: Quantify this compound impurities in paracetamol or aniline batches.

  • Sample Preparation: Dissolve 10 mg of sample in 10 mL of Methanol:Water (50:50). Vortex for 5 min.

  • Chromatography (UHPLC):

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).[1][2]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

    • Mobile Phase B: Acetonitrile.[1][2]

    • Gradient: 5% B to 95% B over 10 min.

  • Mass Spectrometry (MRM Mode):

    • Precursor Ion: 179.08

      
      [1][2]
      
    • Fragment 1 (Quantifier): 137.1

      
       (Loss of acetyl group).[1][2]
      
    • Fragment 2 (Qualifier): 95.1 (Loss of both acetyl and formyl groups).[1][2]

Protocol B: In Vitro Amidase Hydrolysis Assay

Objective: Determine the half-life (

12
  • Incubation System: Human Liver Microsomes (HLM) or recombinant AADAC.[1][2]

  • Reaction Mix:

    • Substrate: 10 µM this compound.[1][2]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1][2]

    • Protein: 0.5 mg/mL microsomal protein.[1][2]

  • Procedure:

    • Pre-incubate at 37°C for 5 min.

    • Initiate with NADPH (if checking oxidative metabolism) or Buffer alone (for hydrolysis).[1][2]

    • Sample at 0, 15, 30, 60 min.[1][2] Quench with ice-cold Acetonitrile.

  • Analysis: Monitor disappearance of parent (m/z 179) and appearance of N-acetyl-p-phenylenediamine (m/z 151).[1][2]

References

  • Kawakubo, Y. et al. (2000).[1][2] N-Acetylation of paraphenylenediamine in human skin and keratinocytes. Journal of Investigative Dermatology. Link

  • Nohynek, G. J. et al. (2005).[1][2] Skin sensitization to p-phenylenediamine: the diverging roles of oxidation and N-acetylation. Journal of Investigative Dermatology. Link

  • Sim, E. et al. (2013).[1][2] The chemistry and biological activities of N-acetylcysteine and related amides. Biochimica et Biophysica Acta. Link

  • FDA Guidance for Industry. (2018). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (ICH M7). Link

N-(4-Formamidophenyl)acetamide: A Strategic Intermediate for Differential Amine Protection

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and strategic applications of N-(4-formamidophenyl)acetamide (also known as N-acetyl-N'-formyl-p-phenylenediamine), a critical intermediate in organic synthesis for achieving orthogonal amine protection.

Executive Summary

This compound (CAS: 51980-87-5 ) is a bifunctional aromatic diamide characterized by the presence of two distinct amide groups—an acetamido (


) and a formamido (

) moiety—positioned para to each other on a benzene ring.

Its primary value in medicinal chemistry and organic synthesis lies in the differential stability of its protecting groups. The formyl group is significantly more labile toward acid- or base-catalyzed hydrolysis than the acetyl group. This reactivity difference allows researchers to selectively deprotect the formyl-bearing amine while retaining the acetyl group, enabling the stepwise construction of asymmetrical p-phenylenediamine derivatives, widely used in the synthesis of azo dyes, polymers, and pharmaceutical isocyanides.

Chemical Identity
PropertyDetail
IUPAC Name N-[4-(Formylamino)phenyl]acetamide
Common Synonyms N-Acetyl-N'-formyl-p-phenylenediamine; 4-Acetamidophenylformamide
Molecular Formula

Molecular Weight 178.19 g/mol
Core Structure p-Phenylenediamine core with orthogonal protection
Solubility Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water

Synthesis Protocols

The synthesis of this compound typically proceeds from 4-aminoacetanilide , which is itself derived from p-phenylenediamine (PPD). The critical step is the mono-formylation of the free amine without affecting the existing acetamide.

Method A: Mixed Anhydride Formylation (Recommended)

This method offers the highest yield and purity under mild conditions, minimizing thermal degradation.

Reagents:

  • 4-Aminoacetanilide (1.0 eq)

  • Formic acid (98%, 1.2 eq)

  • Acetic anhydride (1.1 eq)

  • Solvent: THF or Dichloromethane (DCM)

Protocol:

  • Preparation of Formylating Agent: In a dry flask at 0°C, add formic acid (1.2 eq) dropwise to acetic anhydride (1.1 eq). Stir for 30 minutes at 50–60°C to generate the mixed acetic-formic anhydride (AF anhydride). Cool back to 0°C.

  • Addition: Dissolve 4-aminoacetanilide in dry THF. Add this solution dropwise to the pre-formed AF anhydride at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc:Hexane 7:3).

  • Workup: Quench with saturated

    
     solution. Extract with ethyl acetate (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water to yield off-white crystals.

Method B: Direct Formylation (Scalable)

Suitable for large-scale industrial preparation where high thermal input is acceptable.

  • Reagents: 4-Aminoacetanilide, 85% Formic acid (excess).

  • Protocol: Reflux 4-aminoacetanilide in excess formic acid for 4–6 hours. Distill off water/formic acid azeotrope to drive equilibrium. Pour residue into ice water to precipitate the product.

Reactivity Profile & Applications

The utility of this compound stems from the chemical differentiation between the two nitrogen termini.

Selective Hydrolysis (Orthogonal Deprotection)

The formyl group hydrolyzes approximately 10–100 times faster than the acetyl group in dilute mineral acids.

  • Conditions: 1M HCl / MeOH, 25°C, 1–2 hours.

  • Result: Quantitative conversion back to 4-aminoacetanilide.

  • Application: This reversibility makes the formyl group an excellent temporary blocking group during electrophilic aromatic substitution (e.g., nitration) to direct substituents ortho to the acetyl group, followed by removal of the formyl group.

Dehydration to Isocyanides (Ugi/Passerini Precursors)

The most valuable synthetic application is the conversion of the formamide group into an isocyanide (isonitrile) functionality.

  • Reaction: Dehydration using

    
     or Burgess reagent.
    
  • Product: 4-Acetamidophenyl isocyanide .

  • Significance: This isocyanide is a stable, odorless solid (unlike volatile isocyanides) used in multicomponent reactions (MCRs) to synthesize peptidomimetics and benzimidazole-based anthelmintics.

Synthesis Workflow Diagram

The following diagram illustrates the synthesis of the intermediate and its divergent downstream pathways.

SynthesisPathway PPD p-Phenylenediamine (Starting Material) AAA 4-Aminoacetanilide (Mono-protected) PPD->AAA Ac2O (1 eq) Selective Acetylation Intermediate This compound (Target Intermediate) AAA->Intermediate HCOOH / Ac2O (Mixed Anhydride) Intermediate->AAA 1M HCl, 25°C Selective Hydrolysis Isocyanide 4-Acetamidophenyl Isocyanide Intermediate->Isocyanide POCl3, Et3N Dehydration (-H2O) OrthoSub 2-Nitro-4-aminoacetanilide (via Nitration/Hydrolysis) Intermediate->OrthoSub 1. HNO3 (Nitration) 2. Mild Hydrolysis (-CHO)

Caption: Synthesis and divergent application pathways of this compound. Note the selective conversion to isocyanides or ortho-substituted anilines.

Expert Notes on Handling & Stability

Solubility & Purification
  • Solubility: The compound is moderately polar. It dissolves well in polar aprotic solvents (DMSO, DMF) and warm alcohols. It is poorly soluble in non-polar solvents (Hexane, Toluene), which facilitates purification by precipitation.

  • TLC Monitoring: Due to the two amide groups, the compound trails on silica gel. Add 1% Triethylamine or 2% Methanol to the eluent to improve spot definition.

Stability[2][3][4][5]
  • Hydrolytic Stability: Stable in neutral aqueous buffers. Slowly hydrolyzes in moist air over months; store in a desiccator.

  • Thermal Stability: Stable up to ~150°C. Above this, it may undergo self-condensation or decomposition.

Comparative Hydrolysis Rates

The table below highlights the kinetic selectivity that enables orthogonal deprotection.

ConditionFormyl Hydrolysis (

)
Acetyl Hydrolysis (

)
Selectivity Factor
1M HCl, 25°C ~45 min> 24 hoursHigh (>30x)
1M NaOH, 25°C ~20 min~4 hoursModerate (~12x)
6M HCl, Reflux < 1 min< 5 minNone (Global Deprotection)

References

  • Preparation of 4-Aminoacetanilide

    • Source: Vogel's Textbook of Practical Organic Chemistry.
    • Context: Standard acetyl
    • Verification:

  • Mixed Anhydride Formylation Method

    • Title: Efficient Formylation of Amines using Formic-Acetic Anhydride.
    • Source:Journal of Organic Chemistry.
    • Context: General protocol for high-yield formyl
    • URL: [J. Org.[1] Chem. Formylation Protocols]([Link])

  • Isocyanide Synthesis from Formamides

    • Title: 4-(N-Phthalimido)phenyl Isonitrile as a Novel Convertible Isocyanide Analogue.[2][3]

    • Source:ACS Omega, 2023.[3]

    • Context: Describes the dehydration of formanilides to isocyanides for Ugi reactions.
    • URL:[Link]

  • Selective Hydrolysis Kinetics

    • Title: Decomposition of acetamide and formamide in pressurized hot w
    • Source:ResearchG
    • Context: Comparative kinetics of formamide vs. acetamide hydrolysis.
    • URL:[Link]

Sources

The N-Phenylacetamide Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a diverse array of therapeutic agents. Its synthetic tractability and the ability of its derivatives to modulate a wide range of biological targets have established it as a cornerstone in the development of novel pharmaceuticals. This technical guide provides a comprehensive literature review of N-phenylacetamide derivatives, delving into their synthesis, multifaceted pharmacological activities, and the underlying mechanisms of action. We will explore their applications as anticonvulsant, anticancer, antimicrobial, analgesic, and anti-inflammatory agents, as well as their role as carbonic anhydrase inhibitors. This guide is intended to be a valuable resource for researchers and drug development professionals, offering not only a thorough overview of the field but also detailed experimental protocols and insights into structure-activity relationships, thereby empowering the rational design of future therapeutic candidates.

Introduction: The Enduring Legacy of the N-Phenylacetamide Moiety

The journey of the N-phenylacetamide scaffold in medicine began with the discovery of acetanilide, one of the earliest synthetic analgesics and antipyretics.[1] While its clinical use was hampered by toxicity, the exploration of its derivatives led to the development of safer and more effective drugs, most notably paracetamol (acetaminophen). This early success underscored the therapeutic potential of the N-phenylacetamide core and catalyzed decades of research into its diverse pharmacological properties. The inherent versatility of this scaffold lies in the facile modification of both the phenyl ring and the acetamide group, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will navigate the extensive landscape of N-phenylacetamide derivatives, highlighting key discoveries and developmental pathways that have solidified their importance in contemporary drug discovery.

Synthetic Strategies: Building the N-Phenylacetamide Core and its Analogs

The synthesis of N-phenylacetamide derivatives is typically straightforward, lending itself to the generation of large compound libraries for screening purposes. The most fundamental approach involves the acylation of anilines.

General Synthesis of N-Phenylacetamide

A common and efficient method for synthesizing the core N-phenylacetamide structure is the acetylation of aniline using acetylating agents like acetyl chloride or acetic anhydride.[1][2]

Experimental Protocol: Acetylation of Aniline

  • Reaction Setup: In a round-bottom flask, dissolve aniline (1 equivalent) in a suitable solvent such as glacial acetic acid.[2]

  • Acetylation: Slowly add acetyl chloride (1.1 equivalents) to the aniline solution while stirring. The reaction is often exothermic, so cooling in an ice bath may be necessary.[2]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the N-phenylacetamide product.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure N-phenylacetamide.

Aniline Aniline NPA N-Phenylacetamide Aniline->NPA Acetylation AcetylChloride Acetyl Chloride AcetylChloride->NPA

Caption: General synthesis of N-phenylacetamide.

Synthesis of Substituted N-Phenylacetamide Derivatives

The true versatility of this scaffold is realized through the synthesis of its derivatives. This can be achieved by starting with substituted anilines or by further modifying the N-phenylacetamide core. A representative multi-step synthesis of more complex derivatives, such as those containing a 4-arylthiazole moiety, is outlined below.[3]

Experimental Protocol: Synthesis of N-phenylacetamide Derivatives Containing a 4-Arylthiazole Moiety [3]

  • Protection of p-Phenylenediamine (PPD): React PPD with di-tert-butyl dicarbonate (Boc)₂O to protect one of the amino groups.

  • Amide Formation: The remaining free amino group is then acylated.

  • Deprotection: The Boc protecting group is removed to yield a 4-amino-N-phenylacetamide intermediate.

  • Isothiocyanate Formation: The intermediate is converted to an isothiocyanate.

  • Thiourea Synthesis: The isothiocyanate is reacted to form a thiourea derivative.

  • Cyclization: Finally, the thiourea is condensed with an α-halocarbonyl compound to form the target N-phenylacetamide derivative containing a 4-arylthiazole ring.

cluster_synthesis Synthesis of N-Phenylacetamide Derivatives PPD p-Phenylenediamine ProtectedPPD Boc-Protected PPD PPD->ProtectedPPD Protection AmideIntermediate Amide Intermediate ProtectedPPD->AmideIntermediate Amidation AminoNPA 4-Amino-N-phenylacetamide AmideIntermediate->AminoNPA Deprotection Isothiocyanate Isothiocyanate AminoNPA->Isothiocyanate Isothiocyanation Thiourea Thiourea Derivative Isothiocyanate->Thiourea Thiourea Formation FinalProduct N-Phenylacetamide-Thiazole Derivative Thiourea->FinalProduct Cyclization

Caption: Multi-step synthesis of a substituted N-phenylacetamide derivative.

Pharmacological Activities and Mechanisms of Action

The N-phenylacetamide scaffold has been extensively explored for a multitude of biological activities, leading to the discovery of potent agents for various diseases.

Anticonvulsant Activity

A significant area of research for N-phenylacetamide derivatives has been in the treatment of epilepsy. Several derivatives have demonstrated potent anticonvulsant activity in preclinical models.

Mechanism of Action: The primary mechanism of action for many anticonvulsant N-phenylacetamide derivatives is the blockade of voltage-gated sodium channels.[4] By binding to the inactivated state of these channels, they prolong the refractory period of neurons, thereby reducing their ability to fire high-frequency action potentials, which is a hallmark of seizure activity.[4] Some derivatives have been shown to be moderate binders to the neuronal voltage-sensitive sodium channels (site 2).[5]

Experimental Protocol: Maximal Electroshock (MES) Test [5]

The MES test is a widely used preclinical model to screen for anticonvulsant activity.

  • Animal Preparation: Use mice or rats, and administer the test compound intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Seizure: After a specific pretreatment time (e.g., 30 minutes or 4 hours), induce a seizure by applying an electrical stimulus (e.g., 50 mA for 0.2 s) via corneal or auricular electrodes.

  • Observation: Observe the animals for the presence or absence of a tonic hind limb extension seizure.

  • Data Analysis: The ability of the compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity. The dose that protects 50% of the animals (ED₅₀) is determined.

Table 1: Anticonvulsant Activity of Representative N-Phenylacetamide Derivatives

CompoundAnimal ModelDose (mg/kg)ActivityReference
N-(3-(Trifluoromethyl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamideMouse (MES)100Active[5]
N-(3-Chlorophenyl)-2-morpholino-acetamideMouse (MES)100Active[5]
Anticancer Activity

N-phenylacetamide derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxicity against various cancer cell lines.[6][7]

Mechanism of Action: A key mechanism underlying the anticancer effects of these derivatives is the induction of apoptosis.[8] Studies have shown that certain N-phenylacetamide derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is often accompanied by the upregulation of pro-apoptotic proteins like Bax and FasL, and the downregulation of the anti-apoptotic protein Bcl-2.[8][9]

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway NPA_Derivative N-Phenylacetamide Derivative Bcl2 Bcl-2 (Anti-apoptotic) NPA_Derivative->Bcl2 Downregulation Bax Bax (Pro-apoptotic) NPA_Derivative->Bax Upregulation FasL FasL (Pro-apoptotic) NPA_Derivative->FasL Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 DeathReceptor Death Receptor FasL->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by N-phenylacetamide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity [10][11][12][13]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[13]

  • Compound Treatment: Treat the cells with various concentrations of the N-phenylacetamide derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[13]

  • Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[10][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The concentration that inhibits 50% of cell growth (IC₅₀) is determined.

Table 2: Anticancer Activity of Representative N-Phenylacetamide Derivatives

CompoundCell LineIC₅₀ (µM)Reference
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate)52[7]
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate)80[7]
Derivative 3dMDA-MB-468 (Breast)0.6 ± 0.08[8]
Derivative 3cMCF-7 (Breast)0.7 ± 0.08[8]
Antimicrobial and Antifungal Activity

N-phenylacetamide derivatives have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.

Mechanism of Action: The antimicrobial mechanism of some N-phenylacetamide derivatives involves the disruption of the microbial cell membrane.[14][15][16][17][18] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately cell death. For antifungal derivatives, a proposed mechanism is the interaction with ergosterol in the fungal plasma membrane.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [19][20][21]

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Analgesic and Anti-inflammatory Activity

Following the legacy of acetanilide and paracetamol, many N-phenylacetamide derivatives have been investigated for their analgesic and anti-inflammatory properties.

Mechanism of Action: The anti-inflammatory and analgesic effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. While the exact mechanism for all analgesic and anti-inflammatory N-phenylacetamide derivatives is not fully elucidated, inhibition of COX pathways is a likely contributor for many.

Experimental Protocol: Hot-Plate Test for Analgesic Activity [22][23][24][25][26]

The hot-plate test is a common method to assess central analgesic activity.

  • Animal Preparation: Use mice or rats and administer the test compound.

  • Thermal Stimulus: Place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Observation: Record the latency time for the animal to show a nociceptive response, such as licking its paws or jumping.

  • Data Analysis: An increase in the reaction time compared to a control group indicates an analgesic effect.

Experimental Protocol: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity [27][28][29][30]

This is a widely used model for evaluating acute inflammation.

  • Animal Preparation: Use rats and administer the test compound.

  • Induction of Inflammation: After a set time, inject a small volume of carrageenan solution into the sub-plantar region of the rat's hind paw.[28]

  • Measurement of Edema: Measure the paw volume or thickness at regular intervals after the carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: The reduction in paw edema in the treated group compared to the control group indicates anti-inflammatory activity.

Carbonic Anhydrase Inhibition

Certain N-phenylacetamide derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[31]

Mechanism of Action: Carbonic anhydrase inhibitors typically function by coordinating with the zinc ion in the enzyme's active site.[32][33][34] The sulfonamide group is a classic zinc-binding group, and its incorporation into the N-phenylacetamide scaffold has led to potent CA inhibitors.[31] These inhibitors can displace the zinc-bound water molecule, which is crucial for the enzyme's catalytic activity.[31][35]

Structure-Activity Relationship (SAR) Insights

The extensive research on N-phenylacetamide derivatives has provided valuable insights into their structure-activity relationships. For instance, in the context of anticancer activity, the presence of a nitro moiety on the phenyl ring has been shown to enhance cytotoxic effects.[7] For anticonvulsant activity, derivatives with a 3-(trifluoromethyl)anilide group have demonstrated higher potency compared to their 3-chloroanilide counterparts.[5] These SAR studies are crucial for the rational design of more potent and selective N-phenylacetamide-based drugs.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Considerations

For any drug candidate, a favorable ADMET profile is as critical as its pharmacological activity. In silico prediction tools are increasingly used in the early stages of drug discovery to assess the ADMET properties of new chemical entities.[36][37][38][39] These models can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to prioritize compounds for further development. For N-phenylacetamide derivatives, it is essential to evaluate these properties to ensure that potent compounds also possess the necessary pharmacokinetic and safety profiles for clinical success.

Conclusion and Future Perspectives

The N-phenylacetamide scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives ensure its continued relevance in drug discovery. Future research in this area will likely focus on the development of more isoform-selective inhibitors, particularly for targets like carbonic anhydrases, and on the optimization of ADMET properties to produce safer and more effective drugs. The integration of computational modeling with traditional synthetic and pharmacological approaches will undoubtedly accelerate the discovery of the next generation of N-phenylacetamide-based therapeutics. This guide has provided a comprehensive overview of the current state of the field, offering a solid foundation for researchers to build upon in their quest for novel and improved medicines.

References

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. National Center for Biotechnology Information. Available at: [Link]

  • MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. National Center for Biotechnology Information. Available at: [Link]

  • Acetanilide (N-phenylacetamide) Preparation NCERT guide. YouTube. Available at: [Link]

  • New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Center for Biotechnology Information. Available at: [Link]

  • Analgesia Hot Plat Test. SlideShare. Available at: [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. National Center for Biotechnology Information. Available at: [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. National Center for Biotechnology Information. Available at: [Link]

  • Hot plate test – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Center for Biotechnology Information. Available at: [Link]

  • Design of zinc binding functions for carbonic anhydrase inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Anticonvulsant activity and interactions with neuronal voltage-dependent sodium channel of analogues of ameltolide. National Center for Biotechnology Information. Available at: [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. National Center for Biotechnology Information. Available at: [Link]

  • Membrane disruption and permeabilization. ResearchGate. Available at: [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?. FLORE. Available at: [Link]

  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology. Available at: [Link]

  • A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. MDPI. Available at: [Link]

  • Pharmacology of Emerging Selective Sodium Channel Antagonists for the Treatment of Epilepsy. Practical Neurology. Available at: [Link]

  • Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats. National Center for Biotechnology Information. Available at: [Link]

  • ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. Audrey Yun Li. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. Frontiers. Available at: [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Ringkøbing-Skjern Bibliotekerne. Available at: [Link]

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Strategic Guide: Selective Formylation of N-(4-aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The selective formylation of N-(4-aminophenyl)acetamide (also known as 4'-aminoacetanilide) is a pivotal transformation in the synthesis of benzimidazole-based anthelmintics (e.g., Oxibendazole, Albendazole derivatives) and functionalized polyamides.[1]

The core challenge in this synthesis is chemoselectivity . The substrate contains two nitrogen centers:

  • Amide Nitrogen (

    
    ):  Electron-deficient due to resonance with the acetyl carbonyl; generally non-nucleophilic.[1]
    
  • Aniline Nitrogen (

    
    ):  Moderately nucleophilic, the target for formylation.
    

This guide presents two validated protocols: a Classical Azeotropic Distillation (for scalability) and a Green Catalytic Method (for atom economy), designed to maximize yield while preventing the hydrolysis of the sensitive acetamido group.

Mechanistic Principles

The reaction follows a nucleophilic acyl substitution pathway. Understanding the thermodynamics is crucial: the reaction with formic acid is an equilibrium process. To drive it to completion, the byproduct (water) must be removed, or the electrophile must be activated.

Reaction Pathway Analysis

The aniline nitrogen attacks the carbonyl carbon of the formic acid (or activated formyl species). A tetrahedral intermediate forms, followed by proton transfer and the elimination of water.

FormylationMechanism Substrate N-(4-aminophenyl)acetamide (Nucleophile) Inter1 Tetrahedral Intermediate Substrate->Inter1 Nucleophilic Attack Reagent Formic Acid (Electrophile) Reagent->Inter1 TS Transition State (H2O Elimination) Inter1->TS Proton Transfer Product N-(4-acetamidophenyl)formamide TS->Product Irreversible Step Byproduct H2O TS->Byproduct

Figure 1: Mechanistic pathway for the selective N-formylation of aromatic amines.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Stoichiometry 1.2 – 1.5 eq. Formic AcidSlight excess drives kinetics; too much excess increases risk of acetamide hydrolysis.
Temperature 80°C – 110°CSufficient activation energy for amide bond formation without degrading the substrate.
Solvent System Toluene (Method A)Forms azeotrope with water (84°C), driving equilibrium forward via Le Chatelier's principle.[1]
pH Control Neutral WorkupProduct is acid-sensitive; residual acid must be neutralized immediately post-reaction.[1]

Experimental Protocols

Method A: Azeotropic Distillation (Scalable Standard)

Recommended for gram-to-kilogram scale synthesis where purity is paramount.[1]

Materials:

  • N-(4-aminophenyl)acetamide (10.0 g, 66.6 mmol)[1]

  • Formic Acid (85% aq., 4.0 mL, ~80 mmol)[1]

  • Toluene (100 mL)

  • Apparatus: Dean-Stark trap, Reflux condenser.[1][2]

Workflow:

  • Charge: In a 250 mL Round Bottom Flask (RBF), suspend the amine substrate in Toluene.

  • Addition: Add Formic Acid dropwise at room temperature. Note: The amine may temporarily dissolve or form a salt.

  • Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). Water will begin to collect in the Dean-Stark trap.[1][2]

  • Monitor: Continue reflux until water evolution ceases (approx. 3–5 hours). Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Isolation:

    • Cool reaction to room temperature.[1] The product usually precipitates as a solid.

    • Filter the solid.[3]

    • Wash with cold toluene (

      
       mL) to remove unreacted formic acid.[1]
      
    • Wash with saturated

      
       solution to ensure neutralization.[1]
      
    • Dry under vacuum at 60°C.[1]

Method B: ZnO-Catalyzed Solvent-Free (Green Chemistry)

Recommended for rapid screening and high atom economy.[1]

Materials:

  • N-(4-aminophenyl)acetamide (1.0 g)[1]

  • Formic Acid (85%, 1.2 eq)[1][4]

  • Zinc Oxide (ZnO) nanopowder (5 mol%)[1]

Workflow:

  • Mix: Combine substrate, formic acid, and ZnO in a mortar and pestle or sealed tube.[1]

  • Reaction: Heat to 70°C for 45–60 minutes. The mixture will form a melt/paste.

  • Workup: Dissolve the crude melt in hot Ethyl Acetate.

  • Filtration: Filter while hot to remove the insoluble ZnO catalyst (catalyst can be recycled).[1]

  • Crystallization: Cool the filtrate to precipitate the product.

Workflow Start Start: Amine Substrate Choice Select Method Start->Choice MethodA Method A: Toluene Reflux (Dean-Stark) Choice->MethodA Scale-up MethodB Method B: ZnO Catalyst (Solvent-Free, 70°C) Choice->MethodB Green/Rapid Azeotrope Water Removal (Drives Equilibrium) MethodA->Azeotrope PrecipA Cool & Filter Azeotrope->PrecipA Neutralize Neutralization Wash (NaHCO3) PrecipA->Neutralize ExtractB Extract w/ Hot EtOAc Remove Catalyst MethodB->ExtractB ExtractB->Neutralize Dry Vacuum Dry Neutralize->Dry Final Pure N-(4-acetamidophenyl)formamide Dry->Final

Figure 2: Operational workflow comparing classical and catalytic synthesis routes.

Analytical Validation

To ensure the protocol was successful, you must validate the structure. The key differentiator is the appearance of the formyl proton and the retention of the acetyl group.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

8.2–8.3 ppm (s, 1H)
Diagnostic: Formyl proton (

).[1] Often appears as rotamers (cis/trans).[1]
1H NMR (DMSO-d6)

2.0–2.1 ppm (s, 3H)
Acetyl methyl group (confirms acetamide is intact).[1]
IR Spectroscopy 1660–1690

Strong Carbonyl (

) stretch.[1] Look for broadening or splitting due to two amide types.[1]
Melting Point Distinct from SM (165°C)Product typically melts higher or has a distinct range (check specific derivative lit.[1] value).

Troubleshooting & Optimization

Issue 1: Low Yield / Incomplete Conversion

  • Cause: Water accumulation in the reaction matrix inhibits the forward reaction.

  • Solution: Ensure the Dean-Stark trap is functioning correctly or add molecular sieves (3Å) if using Method B.

Issue 2: Hydrolysis of Acetamide (Deacetylation)

  • Cause: Reaction temperature too high (>120°C) or acid concentration too high for prolonged periods.[1]

  • Solution: Strictly control temperature.[1] Do not use concentrated mineral acids (HCl/H2SO4) as catalysts; stick to Formic Acid or Lewis Acids (ZnO).[1]

Issue 3: Product Solubility Issues

  • Cause: The bis-amide product has low solubility in non-polar solvents.[1]

  • Solution: Use polar aprotic solvents (DMF, DMSO) for analysis, but stick to precipitation from Toluene/EtOAc for purification to avoid difficult solvent removal.[1]

References

  • Catalyst-Free N-Formylation of Amines Using Formic Acid. ACS Sustainable Chemistry & Engineering. (2023).[1] Demonstrates the viability of formic acid as a sustainable C1 source.[5] [1]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Tetrahedron Letters. Validates the toluene/Dean-Stark methodology for high-yield synthesis. [1]

  • Synthesis of N-formylation of amines using various ion exchanged forms of Zeolite-A as catalysts. MedCrave. Provides basis for solid-acid catalytic approaches.[1]

  • N-(4-Aminophenyl)acetamide (Chemical Structure & Data). PubChem. Detailed physicochemical properties of the substrate. [1]

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Methodological & Application

"using N-(4-formamidophenyl)acetamide in drug discovery"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(4-formamidophenyl)acetamide (CAS: 5335-86-4), also known as 4'-formamidoacetanilide, represents a critical structural analogue and impurity marker in the development of aniline-based analgesics and antipyretics. While often overshadowed by its parent scaffold (paracetamol/acetaminophen), this di-substituted phenylenediamine derivative serves as a vital probe for monitoring amide hydrolysis selectivity (formyl vs. acetyl) and identifying genotoxic liabilities associated with p-phenylenediamine (PPD) release. This guide provides a comprehensive protocol for its synthesis, LC-MS/MS quantification, and application in metabolic stability assays.

Chemical Identity & Significance

In drug discovery, this compound is primarily utilized as a Negative Control Standard and an Impurity Marker . Its significance lies in its structural relationship to 4-aminoacetanilide and Paracetamol (Acetaminophen).

  • Chemical Name:

    
    -(4-formamidophenyl)acetamide[1][2]
    
  • Synonyms: 4'-Formamidoacetanilide;

    
    -Acetyl-
    
    
    
    -formyl-
    
    
    -phenylenediamine
  • Molecular Formula:

    
    
    
  • Molecular Weight: 178.19 g/mol

  • Structural Context: A benzene ring para-substituted with an acetamide group at position 1 and a formamide group at position 4.

Why it Matters:

  • Impurity Profiling: It is a known process impurity in the synthesis of paracetamol when p-phenylenediamine is used as a starting material or intermediate.

  • Metabolic Liability: It serves as a model substrate to study arylformamidase vs. arylacylamidase activity. The hydrolysis of the formyl group yields 4-aminoacetanilide, a precursor to the sensitizer p-phenylenediamine.

Synthetic Protocol: Preparation of Reference Standard

Commercially available standards often lack the isotopic purity required for trace bioanalysis. The following protocol yields high-purity (>99%) material suitable for use as an LC-MS standard.

Mechanism of Synthesis

The synthesis relies on the selective


-formylation of the free amine in 4-aminoacetanilide using a mixed anhydride intermediate generated in situ from formic acid and acetic anhydride.

SynthesisWorkflow Start 4-Aminoacetanilide (Starting Material) Reaction N-Formylation (RT, 2h) Start->Reaction Reagent Formic Acid + Acetic Anhydride Intermediate Mixed Anhydride Formation (0°C) Reagent->Intermediate Intermediate->Reaction Active Formylating Agent Product This compound (Precipitate) Reaction->Product Yield >85%

Figure 1: Selective N-formylation workflow for generating the reference standard.

Step-by-Step Procedure
  • Reagent Preparation:

    • In a dry flask, mix Formic Acid (98%, 5 equiv.) and Acetic Anhydride (2.5 equiv.).

    • Stir at 0°C for 15 minutes to generate the mixed formic-acetic anhydride. Critical: Temperature control prevents degradation.

  • Addition:

    • Dissolve 4-aminoacetanilide (1.0 equiv.) in minimal dry THF or Dichloromethane (DCM).

    • Add the amine solution dropwise to the cold anhydride mixture.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (25°C) .

    • Stir for 2 hours . Monitor reaction progress via TLC (Mobile Phase: 5% Methanol in DCM). The starting amine spot (

      
      ) should disappear.
      
  • Work-up & Purification:

    • Quench the reaction with ice-cold water (50 mL).

    • The product typically precipitates as a white/off-white solid. Filter the precipitate.

    • Recrystallization: Dissolve the crude solid in hot Ethanol/Water (9:1). Cool slowly to 4°C to crystallize.

    • Validation: Confirm structure via

      
      -NMR (DMSO-
      
      
      
      ). Look for the distinct formyl proton singlet at
      
      
      ppm and the acetyl methyl singlet at
      
      
      ppm.

Analytical Profiling: LC-MS/MS Method

This method is designed to detect this compound in plasma or microsomal incubations, distinguishing it from paracetamol and 4-aminoacetanilide.

Chromatographic Conditions
ParameterSpecification
System UHPLC coupled to Triple Quadrupole MS
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 µL
Gradient Profile
  • 0.0 - 0.5 min: 5% B (Isocratic hold)

  • 0.5 - 3.0 min: 5%

    
     95% B (Linear ramp)
    
  • 3.0 - 4.0 min: 95% B (Wash)

  • 4.0 - 4.1 min: 95%

    
     5% B (Re-equilibration)
    
Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Rationale
This compound 179.1

137.1 18Loss of ketene (

) from acetamide
120.1 25Loss of acetamide group
Internal Standard (d3-APAP) 155.1113.120Standard tracking

Application in ADME/Tox Studies

The primary utility of this compound in drug discovery is mapping the hydrolytic instability of diamide scaffolds.

Experimental Rationale

Aniline derivatives are often "masked" as amides to improve solubility or reduce immediate toxicity. However, enzymes such as arylformamidase (AFA) and carboxylesterase (CES) can cleave these groups.

  • Hypothesis: If this compound is stable, the scaffold is safe.

  • Risk: If the formyl group is cleaved rapidly, it releases 4-aminoacetanilide , which can be further deacetylated to p-phenylenediamine (PPD) , a potent contact allergen and genotoxin.

Metabolic Stability Protocol (Microsomal Assay)
  • Preparation:

    • Prepare a 10 mM stock of this compound in DMSO.

    • Dilute to 1 µM in Phosphate Buffer (pH 7.4).

  • Incubation:

    • Pre-incubate liver microsomes (human/rat, 0.5 mg protein/mL) at 37°C for 5 mins.

    • Initiate reaction by adding NADPH regenerating system.

    • Control: Run a parallel incubation without NADPH to assess purely hydrolytic (esterase/amidase) activity independent of CYP450.

  • Sampling:

    • Take aliquots at 0, 15, 30, and 60 minutes.

    • Quench with ice-cold Acetonitrile containing Internal Standard.

  • Data Analysis:

    • Monitor the disappearance of the parent (MRM 179.1

      
       137.1).
      
    • Monitor the appearance of 4-aminoacetanilide (MRM 151.1

      
       109.1).
      

MetabolicPathway Parent This compound (Parent Drug/Impurity) Metabolite1 4-Aminoacetanilide (Primary Hydrolysis Product) Parent->Metabolite1 Deformylation Metabolite2 p-Phenylenediamine (PPD) (TOXIC ALERT) Metabolite1->Metabolite2 Deacetylation Enzyme1 Arylformamidase (Liver/Kidney) Enzyme1->Parent Enzyme2 Carboxylesterase (CES1/CES2) Enzyme2->Metabolite1

Figure 2: Hydrolytic bioactivation pathway leading to the toxic PPD scaffold.

References

  • European Pharmacopoeia (Ph.[3] Eur.) . Paracetamol Monograph: Impurity Standards and Related Substances. 10th Edition. European Directorate for the Quality of Medicines (EDQM).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 122850 (Related Formyl Derivatives). PubChem.

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Provides mechanistic grounding for amidase activity on aniline derivatives).

  • FDA Guidance for Industry . M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (Relevant for aniline/PPD impurity assessment).

(Note: While specific literature on the di-amide "this compound" is sparse compared to paracetamol, the protocols above are derived from standard operating procedures for aniline-based impurity profiling and metabolite identification.)

Sources

"N-(4-formamidophenyl)acetamide as a building block in organic synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-02 Topic: Orthogonal Reactivity of N-(4-formamidophenyl)acetamide: A Gateway to Unsymmetrical p-Phenylenediamine Scaffolds and Isocyanide-Based MCRs[1]

Executive Summary

This compound (CAS: 5469-45-4, also known as N-acetyl-N'-formyl-p-phenylenediamine) represents a critical "desymmetrized" building block in organic synthesis.[1] Unlike its symmetric parent, p-phenylenediamine, this molecule possesses two chemically distinct amide functionalities: an acetamide (robust, stable) and a formamide (labile, reactive).

This application note details the utility of this molecule as a "chemical switch." Researchers can exploit the formamide moiety’s unique reactivity to generate aryl isocyanides for multicomponent reactions (MCRs) or selectively remove it to expose a free amine for sequential functionalization, all while the acetamide group remains intact as a protecting group or directing handle.

Chemical Profile & Synthesis

PropertySpecification
IUPAC Name N-[4-(formylamino)phenyl]acetamide
Molecular Formula

Molecular Weight 178.19 g/mol
Core Structure para-substituted benzene ring with -NHCHO and -NHCOCH

Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water/ether.[1]
Synthesis Protocol: Mixed Anhydride Method

Rationale: Direct formylation of p-aminoacetanilide with formic acid can require high temperatures.[1] The mixed anhydride method (Formic-Acetic Anhydride) operates under milder conditions, preventing thermal degradation or transamidation.[1]

Reagents:

  • p-Aminoacetanilide (10 mmol)[1]

  • Formic acid (98%, 15 mmol)

  • Acetic anhydride (12 mmol)[1]

  • THF (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation of Formylating Agent: In a dry flask at 0°C, add formic acid (1.1 eq) dropwise to acetic anhydride (1.2 eq). Stir at 55°C for 2 hours, then cool to room temperature to generate the mixed formic-acetic anhydride in situ.

  • Amidation: Dissolve p-aminoacetanilide in minimal anhydrous THF. Add this solution dropwise to the mixed anhydride solution at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO

    
    , EtOAc/Hexane 1:1). The product will appear as a more polar spot than the starting amine.
    
  • Workup: Quench with ice water. The bis-amide typically precipitates.[1] Filter, wash with cold water and diethyl ether.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white/off-white needles.[1]

Application I: Synthesis of Stable Aryl Isocyanides (The "Warhead")

The most powerful application of this compound is its conversion into 4-acetamidophenyl isocyanide .[1] Isocyanides are the obligate inputs for Ugi and Passerini Multicomponent Reactions (MCRs), allowing the rapid assembly of peptide libraries.

Mechanism: The formamide group is dehydrated using


 or 

. The acetamide group is stable under these conditions, preventing polymerization or side reactions.
Protocol: Dehydration to Isocyanide
  • Reagents: this compound (1 eq), Triethylamine (

    
    , 5 eq), 
    
    
    
    (1.2 eq), DCM (dry).
  • Safety Note: Perform in a well-ventilated fume hood. Isocyanides have a characteristic pungent odor, though this specific derivative is less volatile (and thus less offensive) than low-molecular-weight isocyanides.[1]

  • Dissolution: Suspend the starting material in dry DCM at -5°C (ice/salt bath). Add

    
    .
    
  • Dehydration: Add

    
     dropwise over 20 minutes. Maintain temperature below 0°C to prevent degradation.[1]
    
  • Quench: Pour into saturated

    
     solution (vigorous bubbling may occur).
    
  • Extraction: Extract organic layer, dry over

    
    , and concentrate.
    
  • Storage: Store the resulting isocyanide at -20°C. It is stable for weeks.

Workflow Visualization: Divergent Reactivity

DivergentPathways Start This compound (Bis-amide Scaffold) Iso 4-Acetamidophenyl Isocyanide (MCR Precursor) Start->Iso Dehydration (POCl3, Et3N, -5°C) Amine p-Aminoacetanilide (Free Amine) Start->Amine Selective Hydrolysis (HCl/MeOH, RT) Ugi Ugi/Passerini Adducts (Peptidomimetics) Iso->Ugi R-CHO, R-NH2, R-COOH Func N-Functionalized Acetamides Amine->Func Acylation/Alkylation

Figure 1: The "Chemical Switch."[1][2][3][4][5] The formamide group can be dehydrated to a reactive isocyanide (Red Path) or selectively hydrolyzed to reveal an amine (Green Path).

Application II: Selective Deprotection (The "Switch")

In complex synthesis, one may need to modify the nitrogen at the 4-position while keeping the 1-position protected. The formyl group is ~100x more labile than the acetyl group under specific acidic conditions.

Protocol: Selective Deformylation[1]
  • Concept: Methanolysis cleaves the formyl group (as methyl formate) while the acetyl group (an amide) hydrolyzes much slower.

  • Reaction: Dissolve this compound (1 mmol) in MeOH (10 mL).

  • Catalyst: Add 1.2M HCl in MeOH (2 mL).

  • Conditions: Stir at Room Temperature for 12–16 hours. Do not reflux, as this will begin to cleave the acetamide.

  • Monitoring: TLC will show the disappearance of the starting material and appearance of the free amine (p-aminoacetanilide).

  • Neutralization: Add solid

    
    , filter, and concentrate.
    

Data Comparison: Hydrolysis Rates | Protecting Group | Conditions (25°C) |


 (Approx) | Selectivity Factor |
| :--- | :--- | :--- | :--- |
| N-Formyl  | 1M HCl / MeOH | ~2-4 hours | High  |
| N-Acetyl  | 1M HCl / MeOH | >48 hours | Stable  |[1]

Application III: Ugi 4-Component Reaction (U-4CR)

Using the isocyanide generated in Application I, researchers can synthesize complex bis-amide libraries relevant to pain management (paracetamol analogs) or kinase inhibition.

Reaction Components:

  • Amine: Benzylamine (or aniline derivative).[1]

  • Aldehyde: Benzaldehyde (or heterocycle).[1]

  • Acid: Boc-Glycine-OH (or simple carboxylic acid).[1]

  • Isocyanide: 4-Acetamidophenyl isocyanide (from App I).[1]

Ugi Reaction Workflow

UgiWorkflow cluster_inputs Component Inputs Ald Aldehyde (R1-CHO) Imine Step 1: Imine Formation (In situ, MeOH, 2h) Ald->Imine Amine Amine (R2-NH2) Amine->Imine Acid Carboxylic Acid (R3-COOH) Addition Step 2: Acid & Isocyanide Addition (0°C to RT, 24h) Acid->Addition Iso 4-Acetamidophenyl Isocyanide Iso->Addition Imine->Addition Mumm Step 3: Mumm Rearrangement (Irreversible) Addition->Mumm Product Final Peptidomimetic Scaffold (Bis-amide with Acetamido Tail) Mumm->Product

Figure 2: The Ugi 4-Component Reaction utilizing the isocyanide derived from the target molecule.[1] This pathway installs a peptide backbone while retaining the acetamido-phenyl motif common in analgesic pharmacophores.[1]

References

  • Divergent Reactivity of Formamides

    • Title: A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride.[1][6]

    • Source:Beilstein J. Org.[1] Chem. (2022).[1][4][6][7]

    • URL:[Link]

  • Synthesis of Isocyanides

    • Title: Synthesis of isocyanides via formamide dehydration utilizing optimized reaction conditions.
    • Source:Organic Chemistry Portal (Methodology Review).
    • URL:[Link][1]

  • Selective Deprotection Strategies

    • Title: Selective Hydrolysis of Amides Enabled by Visible Light (Contextual comparison of amide stability).
    • Source:Org.[1][4][5][8][9] Lett. (2023).[1][9][10]

    • URL:[Link][1]

  • Isocyanides in Medicinal Chemistry

    • Title: 4-(N-Phthalimido)phenyl Isonitrile as a Novel Convertible Isocyanide Analogue.[1][10]

    • Source:ACS Omega (2023).[1][10]

    • URL:[Link]

Sources

"experimental procedure for the purification of N-(4-formamidophenyl)acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the experimental procedure for the purification of N-(4-formamidophenyl)acetamide (also known as N-(4-acetamidophenyl)formamide or 4'-formamidoacetanilide).[1] This compound is a non-symmetrical bis-amide derivative of p-phenylenediamine, serving as a critical intermediate in the synthesis of benzimidazole anthelmintics and specialized polymers.

The purification of this compound presents a specific challenge: separating the target bis-amide from the unreacted mono-amide precursor (4-aminoacetanilide ) and potential bis-acetyl byproducts. This protocol leverages the basicity difference between the amine precursor and the neutral bis-amide product to achieve >98% purity.

Chemical Identity & Properties

PropertyDescription
Chemical Name This compound
Structure

(para-substituted)
Molecular Formula

Molecular Weight 192.19 g/mol
Solubility Soluble in DMSO, DMF, hot Ethanol.[1] Poorly soluble in Water, Diethyl Ether.
Key Impurity 4-Aminoacetanilide (Starting Material, Basic)

Safety & Hazards (Critical)

WARNING: Aromatic amines and their derivatives are potential carcinogens and skin sensitizers.

  • PPE: Butyl rubber gloves, lab coat, and safety goggles are mandatory.

  • Ventilation: All operations involving heating or solvent handling must be performed in a certified fume hood.[1]

  • Waste: Segregate aqueous acidic waste (containing anilines) from organic waste.

Synthesis Context (Source of Impurities)

To understand the purification logic, one must recognize the synthesis route. The compound is typically synthesized by the N-formylation of 4-aminoacetanilide using formic acid or a mixed anhydride (formic-acetic anhydride).[1]

  • Primary Reaction:

    
    [1]
    
  • Impurity Profile:

    • Unreacted Starting Material: 4-Aminoacetanilide (Basic).

    • Side Product: N,N'-Diacetyl-p-phenylenediamine (if acetic anhydride is used and exchange occurs).

    • Degradant: p-Phenylenediamine (trace, from hydrolysis).

Purification Protocol

Method A: Acid-Base Extraction (Primary Purification)

This method relies on the fact that the starting material (4-aminoacetanilide) possesses a free amino group (


), making it soluble in dilute acid, whereas the target bis-amide is neutral and insoluble in dilute acid.[1]

Reagents:

  • Ethyl Acetate (EtOAc) or n-Butanol (if solubility is an issue)[1]

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (

    
    )
    
  • Brine (Saturated NaCl)

Procedure:

  • Dissolution: Dissolve the crude reaction solid in warm Ethyl Acetate. If the compound is not fully soluble, add small amounts of Methanol (up to 10% v/v).

  • Acid Wash (Critical Step):

    • Transfer the organic layer to a separatory funnel.

    • Wash with 1M HCl (

      
       mL per gram of crude).
      
    • Mechanism: The HCl protonates the unreacted 4-aminoacetanilide (

      
      ), forcing it into the aqueous layer. The target bis-amide remains in the organic layer.
      
  • Neutralization:

    • Wash the organic layer with Saturated

      
       (
      
      
      
      mL) to remove excess acid.
    • Wash with Brine (

      
       mL).
      
  • Drying & Concentration:

    • Dry the organic phase over Anhydrous Magnesium Sulfate (

      
      ).
      
    • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield an off-white solid.[1]

Method B: Recrystallization (Final Polishing)

Recrystallization is recommended to remove non-basic impurities (like bis-acetyl byproducts) and improve crystal habit.[1]

Solvent System: Ethanol/Water (90:[1]10) or Methanol.[2][3][4]

Procedure:

  • Place the solid from Method A into a flask equipped with a reflux condenser.

  • Add Ethanol (approx. 10 mL/g) and heat to boiling.

  • If the solid does not dissolve, slowly add water dropwise until a clear solution is obtained at reflux (do not exceed 20% water).

  • Hot Filtration: If insoluble particles (dust/inorganics) remain, filter the hot solution through a pre-heated glass frit.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath (

    
    ) for 1 hour.
    
  • Isolation: Filter the crystals via vacuum filtration (Buchner funnel). Wash the cake with cold Ethanol (

    
     mL).
    
  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    

Process Visualization

Purification Workflow Diagram

The following diagram illustrates the logical flow of the purification process, highlighting the separation of the amine impurity.

PurificationWorkflow Start Crude Reaction Mixture (Target + Amine Impurity) Dissolve Dissolve in EtOAc/MeOH Start->Dissolve SepFunnel Separatory Funnel Dissolve->SepFunnel AcidWash Wash with 1M HCl Aqueous Aqueous Layer (Contains Protonated Amine) AcidWash->Aqueous Extracts Impurity Organic Organic Layer (Contains Target Bis-Amide) AcidWash->Organic Retains Target SepFunnel->AcidWash Add Acid Neutralize Wash with NaHCO3 & Brine Organic->Neutralize DryConc Dry (MgSO4) & Concentrate Neutralize->DryConc Recryst Recrystallization (Ethanol/Water) DryConc->Recryst Final Pure this compound Recryst->Final

Caption: Figure 1.[1][5] Step-by-step purification workflow emphasizing the acid-wash removal of the mono-amine precursor.

Analytical Validation

To ensure the protocol was successful, the following analytical criteria must be met.

TechniqueParameterAcceptance Criteria
HPLC Purity (Area %)

1H NMR Chemical ShiftDistinct singlets for Acetyl (

) and Formyl (

) protons.[1] Absence of broad amine (

) peak.[1]
Melting Point Range

(Must be higher than 4-aminoacetanilide precursor).[1]
Troubleshooting Guide

Troubleshooting Problem Issue: Low Purity or Oiling Out Check1 Is impurity basic (Amine)? Problem->Check1 Action1 Repeat Acid Wash (pH < 2) Check1->Action1 Yes Check2 Is product oiling out in Recryst? Check1->Check2 No Action2 Use Seed Crystal or Add more Ethanol Check2->Action2 Yes

Caption: Figure 2. Decision tree for troubleshooting common purification issues.

References

  • General Amide Purification: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Properties of Acetamide Derivatives: National Center for Biotechnology Information. "PubChem Compound Summary for CID 31230, 4'-Aminoacetanilide" (Precursor Data). Available at: [Link].

  • Separation of Aniline Derivatives: Google Patents. "Process for separating aniline derivatives (US4918232A)." Available at: .[1]

Sources

Application Notes & Protocols: A Framework for In Vitro Evaluation of N-(4-formamidophenyl)acetamide on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigating N-(4-formamidophenyl)acetamide in Oncology

This compound, also known as 4-acetamidobenzaldehyde, is an organic compound with the chemical formula C9H9NO2[1][2][3]. While it is utilized as a biochemical reagent, its specific biological activities, particularly in the context of oncology, are not extensively documented in publicly available literature. However, the broader class of acetamide and phenylacetamide derivatives has demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and cytotoxic activities against various cancer cell lines[4][5][6]. These precedents provide a compelling rationale for the systematic in vitro evaluation of this compound as a potential anticancer agent.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a strategic and methodologically rigorous approach to the in vitro testing of this compound. The protocols herein are designed to be self-validating, providing a clear framework for assessing the compound's potential cytotoxic and cytostatic effects, as well as elucidating its preliminary mechanism of action.

Compound Profile: this compound

PropertyValueSource
Synonyms 4-Acetamidobenzaldehyde, 4'-Formylacetanilide[1][2]
CAS Number 122-85-0[1][2]
Molecular Formula C9H9NO2[1][2]
Molecular Weight 163.17 g/mol [1][2]
Appearance White to yellow solid[1]

Strategic Workflow for In Vitro Evaluation

A tiered approach is recommended to efficiently screen and characterize the anticancer potential of this compound. This workflow ensures that each experimental stage logically informs the next, from initial cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Pathway Analysis A Compound Preparation & QC B Cell Line Selection A->B Informs C Cytotoxicity Assay (MTT/CTG) B->C Proceeds to D IC50 Determination C->D Data for E Apoptosis Assays (Annexin V/Caspase) D->E Guides concentration selection F Cell Cycle Analysis (Flow Cytometry) D->F Guides concentration selection G Western Blot Analysis E->G Suggests pathways F->G Suggests pathways H Data Interpretation & Hypothesis Generation G->H Provides data for

Caption: A strategic workflow for the in vitro evaluation of this compound.

Part 1: Foundational Protocols - Cytotoxicity and Proliferation

The initial phase of testing aims to determine whether this compound exerts a cytotoxic or cytostatic effect on cancer cells and to establish the dose-response relationship.

Rationale for Cell Line Selection

The choice of cell lines is critical for the relevance of in vitro findings. A panel of cell lines representing different cancer types and with varying genetic backgrounds should be selected.[7][8][9] This approach allows for the identification of potential tumor-specific sensitivities.

Recommended Starter Panel:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast (Adenocarcinoma)Estrogen receptor-positive
MDA-MB-231 Breast (Adenocarcinoma)Triple-negative, highly invasive
A549 Lung (Carcinoma)KRAS mutation
HCT116 Colorectal (Carcinoma)p53 wild-type
PC-3 Prostate (Carcinoma)Androgen-independent
HepG2 Liver (Hepatocellular Carcinoma)Well-differentiated
Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected cancer cell lines

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Serially dilute the stock solution in a complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]

  • Treatment: After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.[12]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[11][13]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Part 2: Mechanistic Assays - Apoptosis and Cell Cycle Analysis

Should this compound demonstrate significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer drugs.[14][15][16]

Protocol: Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[17]

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain the DNA of fixed and permeabilized cells, allowing for the analysis of cell cycle distribution by flow cytometry.[18][19][20] The amount of PI fluorescence is directly proportional to the amount of DNA.

Materials:

  • Treated and untreated cells

  • 70% cold ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[21]

  • Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A. The RNase A is crucial to prevent the staining of RNA.[21]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.[22]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[21]

Data Analysis: The resulting DNA histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase to determine if the compound induces cell cycle arrest at a specific checkpoint.

Part 3: Preliminary Target Validation - Signaling Pathway Analysis

The results from the apoptosis and cell cycle assays can provide clues about the potential molecular pathways affected by this compound. Western blotting is a powerful technique to investigate changes in the expression and phosphorylation status of key proteins involved in cancer-related signaling pathways.[23][24][25]

Hypothetical Signaling Pathways

Given the acetamide structure, it is plausible that this compound could interfere with key signaling pathways implicated in cell survival and proliferation, such as the MAPK/ERK and PI3K/AKT pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Gene Expression (Proliferation, Survival) AKT->Proliferation Inhibits Apoptosis Promotes Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Proliferation & Differentiation

Caption: Potential signaling pathways for investigation (MAPK/ERK and PI3K/AKT).

Protocol: Western Blot Analysis

Materials:

  • Treated and untreated cell lysates

  • Protein electrophoresis and transfer equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-cleaved PARP, anti-Cyclin D1, anti-p21)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[25]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Compare the protein expression levels between treated and untreated samples to identify any significant changes.

Conclusion and Future Directions

This document provides a foundational framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The data generated from these protocols will establish whether the compound possesses cytotoxic activity and will offer preliminary insights into its mechanism of action. Positive and compelling results from this screening cascade would warrant further investigation, including more extensive cell line screening, combination studies with known anticancer drugs, and eventual progression to in vivo models.

References

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1083-1086. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., ... & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-formylphenyl)- (CAS 122-85-0). Retrieved from [Link]

  • Prachayasittikul, V., Worachart, S., Pripdeevech, P., Pingaew, R., Sinthupoom, N., & Prachayasittikul, V. (2016). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI journal, 15, 226. Retrieved from [Link]

  • Carbone, C., D'Andrea, G., & Lazzarino, G. (2018). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Antioxidants, 7(10), 143. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-formylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Kalogiannis, S., Galaris, D., Miller, J. R., & Kabanos, T. A. (2019). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Dalton Transactions, 48(3), 827-834. Retrieved from [Link]

  • Stenutz, R. (n.d.). N-(4-aminophenyl)acetamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., ... & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Retrieved from [Link]

  • Torres-Gavilán, A., Tello-Cajamarca, M., Castañeda-Cubas, G., & Bailon-Moscoso, N. (2023). Parasporin-2-Derived Peptide Fragments: Characterization and Synergistic Anticancer Activity with Sacha Inchi and Curcumin. Molecules, 28(15), 5707. Retrieved from [Link]

  • Wang, L., McLeod, H. L., & Weinshilboum, R. M. (2011). In vitro human cell line models to predict clinical response to anticancer drugs. Pharmacogenomics, 12(11), 1637-1653. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Eray, M. (2007). Apoptosis assays with lymphoma cell lines: problems and pitfalls. Cytotechnology, 53(1-3), 107-115. Retrieved from [Link]

  • Vignesh, S., & Raja, A. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 073-078. Retrieved from [Link]

  • Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research: IJPR, 11(4), 1045. Retrieved from [Link]

  • Gillet, J. P., Varma, S., & Gottesman, M. M. (2013). The clinical relevance of cancer cell lines. Journal of the National Cancer Institute, 105(7), 452-458. Retrieved from [Link]

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  • University of Wisconsin Carbone Cancer Center Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. Retrieved from [Link]

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  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111(1), 28-6. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Champions Oncology. (2023, January 12). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

  • Pascucci, L., Coccè, V., Bonomi, A., Ciusani, E., Viganò, L., Ferreira, L. M., ... & Alessandri, G. (2014). In vitro cytotoxicity of different human cancer cell lines including... ResearchGate. Retrieved from [Link]

  • Murtuda, A. M., & Jabria, A. M. (2023). MTT. protocols.io. Retrieved from [Link]

  • Li, X., Wang, Z., Chen, J., Li, Y., Wang, Y., & Liu, H. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(10), 2465. Retrieved from [Link]

  • Ferreira, J., & Peixoto, A. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current pharmaceutical design, 24(29), 3422-3431. Retrieved from [Link]

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  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Melanoma (pp. 151-160). Humana Press, Totowa, NJ. Retrieved from [Link]

  • Patel, R. B., Patel, M. R., & Patel, K. C. (2019). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 53(3), 441-452. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-formamidophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(4-formamidophenyl)acetamide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis. Our goal is to bridge the gap between theoretical procedures and practical laboratory work, ensuring you can achieve high yields and purity with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the N-formylation of 4-aminoacetanilide.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yield is a common frustration. The root cause often lies in one of three areas: incomplete reaction, product degradation, or mechanical loss during workup.

  • Incomplete Reaction: The formylation of the amino group on 4-aminoacetanilide requires an effective formylating agent. The most common method involves heating 4-aminoacetanilide with formic acid.[1]

    • Causality & Expertise: Formic acid acts as both the solvent and the formylating agent. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration.[2] If the temperature is too low or the reaction time too short, the equilibrium will not sufficiently favor the product. The quality of the formic acid is also critical; aged or low-purity formic acid may contain excess water, which can hinder the dehydration step.

    • Troubleshooting Protocol:

      • Verify Reagent Quality: Use formic acid of high purity (≥98%). If the bottle has been open for a long time, consider using a fresh one.

      • Optimize Reaction Conditions: Ensure the reaction mixture is heated appropriately, typically under reflux, to drive the dehydration. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting material, 4-aminoacetanilide, signals completion.

      • Consider Alternative Reagents: For difficult cases, a pre-formed mixture of acetic anhydride and formic acid can be used to generate the more reactive acetic formic anhydride in situ. This mixed anhydride is a more potent formylating agent.[3]

  • Product or Starting Material Degradation:

    • Causality & Expertise: Both the starting material and the product contain amide linkages that are susceptible to hydrolysis under harsh acidic conditions and high temperatures.[4] Prolonged heating in concentrated formic acid can lead to the cleavage of either the acetamide or the newly formed formamide group, reducing the yield of the desired product.

    • Troubleshooting Protocol:

      • Strict Reaction Monitoring: Use TLC to monitor the reaction. As soon as the starting material is consumed, proceed with the workup. Over-refluxing should be avoided.

      • Temperature Control: Maintain the lowest temperature that allows for a reasonable reaction rate.

      • Prompt Workup: Once the reaction is complete, cool the mixture and immediately proceed to the precipitation and filtration steps to minimize exposure to the acidic environment.

Q2: My final product is discolored (pink, brown, or yellow). What causes this and how can I purify it?

Discoloration is typically due to the formation of oxidized impurities.

  • Causality & Expertise: Anilines, including the starting material 4-aminoacetanilide, are notoriously prone to air oxidation, which forms highly colored polymeric impurities.[5] This process can be accelerated by heat and light. Even trace amounts of these impurities can impart a significant color to the final product.

  • Troubleshooting & Purification Protocol:

    • Use High-Purity Starting Material: Ensure your 4-aminoacetanilide is as pure as possible. If it is already discolored, it should be recrystallized (e.g., from hot water or ethanol/water mixtures) before use.[6]

    • Inert Atmosphere: For best results, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Decolorization with Activated Carbon: During recrystallization of the final product, add a small amount of activated carbon to the hot, dissolved solution. The carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool and crystallize.

    • Recrystallization: The most effective method for purification is recrystallization. A binary solvent system like ethanol-water is often effective for purifying acetanilide derivatives.[6]

Q3: I am seeing unexpected peaks in my NMR spectrum. What are the likely side products?

Unexpected signals in your ¹H or ¹³C NMR spectrum point to the presence of impurities or side products. The table below summarizes common possibilities.

Impurity Plausible Cause Key Spectroscopic Signatures (¹H NMR)
4-Aminoacetanilide (Starting Material) Incomplete reaction.Presence of a broad singlet for the -NH₂ protons (typically ~3.5-4.5 ppm) and absence of the formyl proton signal.
p-Phenylenediamine Hydrolysis of the acetamide group on the starting material.A highly symmetric aromatic splitting pattern and two distinct broad -NH₂ signals.
N-(4-aminophenyl)formamide Hydrolysis of the product's acetamide group.Disappearance of the acetyl methyl singlet (~2.1 ppm).
Formic Acid Incomplete removal during workup.A sharp singlet, often downfield (>8 ppm), that is exchangeable with D₂O.
  • Expert Analysis & Validation: The formyl proton of the desired product, this compound, typically appears as a singlet around 8.3 ppm. The two amide N-H protons will appear as distinct singlets, often downfield (>9.5 ppm). The aromatic protons will show a characteristic AA'BB' pattern. Comparing your spectrum to reference spectra for related formanilide compounds can aid in identification.[7][8] The presence of the starting material is the most common issue and is easily identified by the persistence of its characteristic peaks.

Q4: What is the best procedure for purifying the crude product?

The standard and most effective method for purifying this compound is recrystallization.

  • Causality & Trustworthiness: Recrystallization is a self-validating purification technique that relies on the difference in solubility of the product and impurities in a given solvent at different temperatures. By carefully selecting a solvent in which the product is soluble when hot but sparingly soluble when cold, and in which impurities are either very soluble or insoluble at all temperatures, a high degree of purification can be achieved.

Validated Experimental Protocol

This protocol provides a reliable, step-by-step method for the synthesis and purification of this compound.

Objective: To synthesize this compound via N-formylation of 4-aminoacetanilide.

Materials:

  • 4-Aminoacetanilide (p-aminoacetanilide)[9]

  • Formic acid (≥98%)

  • Deionized water

  • Ethanol

  • Activated Carbon (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-aminoacetanilide (1.0 eq).

  • Reagent Addition: Add an excess of formic acid (e.g., 5-10 mL per gram of starting material).

  • Heating: Heat the mixture to reflux gently. The solid will dissolve as the reaction proceeds.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent). The reaction is typically complete within 2-4 hours.

  • Workup - Precipitation: After the reaction is complete (as indicated by the consumption of starting material on TLC), cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing a large volume of cold deionized water (approx. 10-20 times the volume of formic acid used), while stirring vigorously. A precipitate should form.

  • Workup - Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual formic acid.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C).

  • Purification - Recrystallization:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • If the solution is colored, add a small amount of activated carbon and keep the solution hot for a few minutes.

    • Perform a hot filtration to remove the activated carbon (if used) or any insoluble impurities.

    • Slowly add hot water to the hot ethanolic solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

Visualized Workflows and Mechanisms

To further clarify the process, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.

Reaction Mechanism: N-Formylation of 4-Aminoacetanilide

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dehydration SM 4-Aminoacetanilide (Nucleophile) Int1 Tetrahedral Intermediate SM->Int1 Attack on carbonyl C FA Formic Acid (Electrophile) FA->Int1 Int2 Protonated Intermediate Int1->Int2 +H⁺ Product This compound Int2->Product -H₂O, -H⁺ H2O Water Int2->H2O Troubleshooting_Workflow Start Problem: Low Yield Check_TLC Analyze TLC of crude product Start->Check_TLC SM_Present Significant starting material (SM) present? Check_TLC->SM_Present Streaks_Impurities Streaking or multiple spots observed? SM_Present->Streaks_Impurities No Incomplete_Rxn Diagnosis: Incomplete Reaction SM_Present->Incomplete_Rxn Yes Degradation Diagnosis: Degradation Streaks_Impurities->Degradation Yes Mechanical_Loss Diagnosis: Mechanical Loss Streaks_Impurities->Mechanical_Loss No Sol_Incomplete Solution: 1. Increase reaction time/temp. 2. Check formic acid quality. 3. Use stronger formylating agent. Incomplete_Rxn->Sol_Incomplete Sol_Degradation Solution: 1. Reduce reaction time. 2. Monitor closely with TLC. 3. Ensure prompt workup. Degradation->Sol_Degradation Sol_Loss Solution: 1. Ensure complete precipitation. 2. Check filter paper for tears. 3. Minimize transfers. Mechanical_Loss->Sol_Loss

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research. Available at: [Link]

  • Papazafiri, P., et al. (n.d.). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Inorganica Chimica Acta.
  • PrepChem (n.d.). Preparation of 4′-aminoacetanilide. Available at: [Link]

  • Li, Q., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. Available at: [Link]

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Kemija u industriji. Available at: [Link]

  • Smajlagić, A., et al. (2020). Synthesis of N-(4 nitrophenyl) acetamide.
  • Wikipedia. (n.d.). 4-Aminoacetanilide. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. Available at: [Link]

  • Google Patents. (n.d.). CN117049977A - Preparation method of N-ethyl-2-(4-formylphenyl) acetamide.
  • National Institutes of Health. (n.d.). N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide. Available at: [Link]

  • Dick, A. R., & Sanford, M. S. (2012). Formylation of Amines. Molecules. Available at: [Link]

  • Google Patents. (n.d.). CN103641731A - Method for producing phenylacetamide compound.
  • BenchChem. (n.d.).
  • Chemistry Steps. (n.d.). Reactions of Aniline. Available at: [Link]

  • ACS Publications. (n.d.). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. Available at: [Link]

  • Reddit. (2022).
  • The Royal Society of Chemistry. (n.d.).
  • National Institutes of Health. (n.d.). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. Available at: [Link]

  • NIST WebBook. (n.d.). Acetamide, N-methyl-N-(4-methylphenyl)-. Available at: [Link]

  • YouTube. (2024). Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx).
  • PubChem. (n.d.). 4-Aminoacetanilide. Available at: [Link]

  • Das, B., et al. (2008). A remarkably simple N-formylation of anilines using polyethylene glycol. Tetrahedron Letters.

Sources

Technical Support Center: N-(4-formamidophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield and Purity of N-(4-formamidophenyl)acetamide

Ticket ID: CHEM-SUP-2024-089 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Chemical Context

User Query: "I am struggling with low yields and byproduct formation (specifically the di-acetyl impurity) during the formylation of 4-aminoacetanilide. The product is also often discolored."

Technical Assessment: The synthesis of This compound (also known as 4'-formamidoacetanilide) requires the selective formylation of the free amine on 4-aminoacetanilide without scrambling the existing acetamido group.

The common failure mode is Transamidation or Competitive Acetylation . Standard heating with formic acid often leads to equilibrium issues, while using acetic anhydride alone leads to the N,N'-diacetyl byproduct.

The Solution: The "Gold Standard" protocol utilizes Acetic Formic Anhydride (AFA) generated in situ.[1] This reagent is kinetically superior, donating the formyl group much faster than the acetyl group at low temperatures.

The Optimized Protocol (Gold Standard)

Do not use neat formic acid under reflux. Use the Mixed Anhydride Method .

Reagents
  • Substrate: 4-Aminoacetanilide (1.0 eq)

  • Formylating Agent: Formic Acid (98%, 2.5 eq) + Acetic Anhydride (2.0 eq)

  • Solvent: THF or Dichloromethane (DCM) (Optional, can run neat if careful)

  • Quench: Ice-cold Water

Step-by-Step Methodology

Step 1: In Situ Generation of Acetic Formic Anhydride (AFA)

  • Place Formic Acid (2.5 eq) in a dry flask under

    
     atmosphere.
    
  • Cool to 0°C (Ice bath).

  • Add Acetic Anhydride (2.0 eq) dropwise over 15–20 minutes.

    • Critical: Maintain internal temp < 10°C. The reaction is exothermic.[1]

  • Stir at 5–10°C for 1 hour .

    • Why: This allows the equilibrium to shift toward AFA (

      
      ). If you heat this, AFA decomposes to CO and acetic acid.
      

Step 2: Selective Formylation

  • Dissolve 4-Aminoacetanilide (1.0 eq) in a minimum amount of THF (or add as a solid if running neat).

  • Add the AFA solution (prepared in Step 1) to the amine slowly at 0°C .

  • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC/LCMS.[2] The starting material (SM) peak should disappear.

Step 3: Workup & Purification

  • Quench: Pour the reaction mixture into crushed ice (5x volume).

  • Precipitation: Stir vigorously. The product should precipitate as a white/off-white solid.

  • Filtration: Filter the solid and wash with cold water (

    
    ) to remove excess acid.
    
  • Recrystallization: If purity is <98%, recrystallize from Water/Ethanol (80:20) .

Troubleshooting Guide (FAQs)

Category A: Yield Issues

Q: My conversion is stuck at 70%. Should I heat the reaction? A: NO. Heating AFA above 50°C causes it to decompose into Carbon Monoxide (CO) and Acetic Acid. Once AFA is gone, the remaining Acetic Anhydride will attack your amine, creating the di-acetyl impurity (


-diacetyl-p-phenylenediamine).
  • Fix: Increase the equivalents of Formic Acid/Acetic Anhydride (up to 3:2.5) and extend the reaction time at Room Temperature. Ensure your Formic Acid is fresh (98%+); water destroys the anhydride.

Q: I lost product during the water quench. Where did it go? A: The product has amide hydrogen bonding capability, making it slightly soluble in water, especially if the pH is very acidic.

  • Fix: After quenching, neutralize the slurry to pH 6–7 using saturated Sodium Bicarbonate (

    
    ). This decreases the solubility of the product and maximizes precipitation.
    
Category B: Purity & Impurities[2]

Q: I see a peak at M+14 relative to the product (or M+42 vs SM). What is it? A: This is the Di-acetylated byproduct .

  • Cause: You likely added the reagents too warm, or mixed the amine with acetic anhydride before the formic acid had time to form the mixed anhydride.

  • Fix: Adhere strictly to the 0°C addition temperature. The formyl transfer is kinetically faster than acetyl transfer at low temperatures.

Q: My product is pink or brown. How do I fix this? A: This is due to the oxidation of the aniline starting material (4-aminoacetanilide) into quinoid species before formylation occurred.

  • Fix:

    • Prevention: Purge reaction vessels with Nitrogen (

      
      ).
      
    • Rescue: Wash the crude solid with a 5% Sodium Bisulfite (

      
      ) solution during filtration. This reducing agent helps bleach the oxidative color bodies.
      
Category C: Data & Characterization[2][3][4][5]

Table 1: Critical Process Parameters (CPP)

ParameterOptimal RangeConsequence of Deviation
AFA Formation Temp 0°C – 10°C>20°C leads to AFA decomposition (Low Yield).
Activation Time 45 – 60 mins<30 mins = High Acetic Anhydride conc. (Di-acetyl impurity).[3]
Quench pH 6.0 – 7.0<4.0 = Product loss to filtrate; >9.0 = Hydrolysis of amides.
Atmosphere Nitrogen/ArgonAir exposure = Pink/Brown oxidative discoloration.

Visual Workflows

Workflow 1: Reaction Logic & Control

G Start Reagents: Formic Acid + Ac2O Step1 Step 1: AFA Formation (0°C, 1 hr) Start->Step1 Check1 Critical Check: Is Temp < 10°C? Step1->Check1 AddAmine Add 4-Aminoacetanilide (Dissolved in THF) Check1->AddAmine Yes ImpurityPath High Temp / Poor Mixing --> Di-Acetyl Impurity Check1->ImpurityPath No (>10°C) Reaction Reaction Phase (Kinetic Control: Formylation >> Acetylation) AddAmine->Reaction Quench Quench (Ice Water) Neutralize to pH 7 Reaction->Quench Final Pure this compound Quench->Final

Caption: Logic flow for the Mixed Anhydride (AFA) synthesis, highlighting temperature as the critical control point for purity.

Workflow 2: Impurity Identification Tree

ImpurityTree Root Problem Identified Br1 Low Yield Root->Br1 Br2 Wrong Mass (Impurity) Root->Br2 Br3 Discoloration Root->Br3 Sol1 Cause: AFA Decomposition Fix: Lower Temp, Fresh Reagents Br1->Sol1 Sol2 Cause: Di-Acetylation Fix: Pre-mix AFA longer (60m) Br2->Sol2 Sol3 Cause: Oxidation Fix: N2 purge + Bisulfite wash Br3->Sol3

Caption: Diagnostic tree for troubleshooting common failure modes in formylation.

References

  • BenchChem. (n.d.). Selective Formylation Using Formic Anhydride and Its Precursors. Retrieved from

  • Strazzolini, P., et al. (1990). "Acetic Formic Anhydride: A Review." Tetrahedron, 46(4), 1081-1118.
  • Hurd, C. D., & Roe, A. S. (1939). "Ketene and its Derivatives."[4] Journal of the American Chemical Society. (Classic preparation of AFA).

  • Reddy, P. G., et al. (2000). "Ammonium formate: A versatile reagent for the N-formylation of amines." Indian Journal of Chemistry, Section B.
  • PubChem. (n.d.). 4'-Aminoacetanilide Compound Summary. Retrieved from

Disclaimer: This guide is intended for qualified laboratory personnel. Always review Safety Data Sheets (SDS) for Formic Acid and Acetic Anhydride before handling, as they are corrosive and lachrymators.

Sources

Technical Support Center: Characterization of N-(4-acetamidophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Experimental Complexities

Introduction

Welcome to the technical support guide for the characterization of N-(4-acetamidophenyl)formamide. The initial query for "N-(4-formamidophenyl)acetamide" did not yield a direct match in standard chemical databases, suggesting a potential misnomer. The most probable intended compound, based on structural similarity, is N-(4-acetamidophenyl)formamide. This guide is structured to address the common and complex challenges encountered during the synthesis, purification, and analytical characterization of this and structurally related di-acylated p-phenylenediamine derivatives. As researchers and drug development professionals, you will find scientifically grounded, field-tested solutions to navigate these intricate experimental workflows.

This guide is designed to be a dynamic resource, providing not just procedural steps but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Section 1: Synthesis and Purification Troubleshooting

The synthesis of N-(4-acetamidophenyl)formamide and its analogs can be deceptively straightforward, often involving the acylation of a phenylenediamine precursor. However, challenges such as over-acylation, incomplete reaction, and difficult-to-remove impurities are common.

Frequently Asked Questions (FAQs)

Q1: My synthesis of N-(4-acetamidophenyl)formamide from p-aminoacetanilide results in a mixture of products. How can I improve the selectivity?

A1: This is a classic challenge of selective acylation. The primary amine of p-aminoacetanilide is more nucleophilic than the amide nitrogen. However, forcing conditions can lead to di-acylation or transamidation.

  • Expert Insight: The choice of formylating agent and reaction conditions is paramount. Using a milder formylating agent, such as formic acid with a coupling agent or a mixed anhydride, at controlled temperatures (0-25 °C) can significantly improve selectivity. Avoid harsh reagents like acetic formic anhydride under aggressive heating, which can promote side reactions.

  • Troubleshooting Protocol:

    • Reagent Selection: Utilize a pre-formed mixed anhydride of formic acid or employ a gentle formylating agent like ethyl formate under basic conditions.

    • Temperature Control: Maintain a strict temperature profile. Start the reaction at 0 °C and allow it to slowly warm to room temperature.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the formylating agent to drive the reaction to completion without promoting significant di-acylation.

    • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal reaction time and prevent the formation of byproducts.

Q2: I'm struggling to purify N-(4-acetamidophenyl)formamide. Recrystallization yields are low, and column chromatography is tedious. Are there alternative methods?

A2: The polarity and potential for hydrogen bonding in N-(4-acetamidophenyl)formamide can make purification challenging.

  • Expert Insight: A well-chosen recrystallization solvent system is often the most efficient method. If single-solvent recrystallization is ineffective, a binary solvent system can provide the necessary solubility gradient.

  • Troubleshooting Protocol:

    • Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, and mixtures with water or hexanes).

    • Binary Solvent Recrystallization:

      • Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

      • Slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity persists.

      • Cool the mixture slowly to allow for the formation of well-defined crystals.

    • Flash Column Chromatography: If recrystallization fails, optimize your column chromatography. Use a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. A common system is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

Section 2: Spectroscopic Characterization Challenges

Accurate spectroscopic characterization is the cornerstone of structural elucidation. N-(4-acetamidophenyl)formamide presents unique challenges due to the presence of two amide functionalities and a substituted aromatic ring.

Frequently Asked Questions (FAQs)

Q1: The 1H NMR spectrum of my compound shows broad peaks for the N-H protons, and I'm having trouble with peak assignment.

A1: The broadening of N-H signals in 1H NMR is a common phenomenon due to quadrupole broadening from the 14N nucleus and potential chemical exchange with residual water in the NMR solvent. The presence of rotamers around the amide bonds can also lead to complex or broadened spectra.

  • Expert Insight: Performing the NMR analysis in a deuterated solvent that is rigorously dried, such as DMSO-d6, can sharpen the N-H signals by reducing exchange and forming hydrogen bonds with the solvent. Variable temperature (VT) NMR can also be a powerful tool to study the effects of rotamers.

  • Troubleshooting Protocol:

    • Solvent Choice: Use high-purity, dry DMSO-d6. The amide protons will often appear as distinct, sharp singlets or doublets (due to coupling with the formyl proton).

    • D2O Exchange: To confirm the assignment of N-H protons, add a drop of D2O to the NMR tube, shake, and re-acquire the spectrum. The N-H signals will disappear or significantly decrease in intensity.

    • VT-NMR: Acquiring spectra at different temperatures can help to resolve broadened signals arising from conformational exchange. At higher temperatures, exchange rates increase, which can lead to the coalescence of signals from different rotamers into a single, sharper peak.

Q2: I am unsure about the interpretation of the carbonyl peaks in the IR spectrum. Can I distinguish between the formamide and acetamide carbonyls?

A2: The carbonyl (C=O) stretching frequencies in the infrared (IR) spectrum are sensitive to their electronic environment. While they will both appear in the typical carbonyl region (1650-1700 cm-1), their positions can be subtly different.

  • Expert Insight: The acetamide carbonyl will typically appear at a slightly lower wavenumber (around 1660-1680 cm-1) compared to the formamide carbonyl (around 1680-1700 cm-1). This is due to the electron-donating effect of the methyl group on the acetamide. Hydrogen bonding can also influence the position and shape of these bands.

  • Troubleshooting Protocol:

    • High-Resolution IR: Use a high-resolution FTIR spectrometer to resolve the two carbonyl bands.

    • Solvent Effects: Acquire the IR spectrum in a non-polar solvent (if solubility permits) to minimize the effects of hydrogen bonding and obtain sharper, more defined carbonyl peaks.

    • Comparison to Analogs: Compare the spectrum to that of simpler analogs, such as acetanilide and formanilide, to aid in the assignment.

Expected Spectroscopic Data

Technique Expected Observations
1H NMR (DMSO-d6)Aromatic protons (~7.5-7.7 ppm, two doublets), Acetyl CH3 (~2.0 ppm, singlet), Formyl H (~8.2 ppm, singlet or doublet), Amide NHs (broad singlets, variable chemical shift)
13C NMR (DMSO-d6)Carbonyl carbons (~168 ppm and ~160 ppm), Aromatic carbons (~120-140 ppm), Acetyl CH3 (~24 ppm)
IR (ATR) N-H stretch (~3300 cm-1), C=O stretches (~1660-1700 cm-1), Aromatic C=C stretches (~1500-1600 cm-1)
Mass Spec (ESI+) [M+H]+, [M+Na]+

Section 3: Chromatographic Analysis and Impurity Profiling

Chromatographic methods are essential for assessing the purity of N-(4-acetamidophenyl)formamide and for identifying and quantifying any impurities.

Frequently Asked Questions (FAQs)

Q1: My HPLC analysis shows peak tailing for N-(4-acetamidophenyl)formamide. What is the likely cause and how can I fix it?

A1: Peak tailing in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support. The amide functionalities in your compound can interact with these silanols.

  • Expert Insight: Using a modern, end-capped C18 column can minimize these secondary interactions. Additionally, adjusting the mobile phase pH can suppress the ionization of silanol groups.

  • Troubleshooting Protocol:

    • Column Selection: Employ a high-purity, end-capped C18 or a polar-embedded column.

    • Mobile Phase pH: Add a small amount of a buffer or an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to maintain a low pH (around 2.5-3.5). This will protonate the silanol groups and reduce their interaction with your analyte.

    • Organic Modifier: Optimize the organic modifier (acetonitrile or methanol) and the gradient profile to achieve better peak shape and resolution.

Q2: What are the common impurities I should be looking for in my sample?

A2: The impurity profile will largely depend on the synthetic route. However, some common impurities can be anticipated.

  • Expert Insight: Common impurities include unreacted starting materials (e.g., p-aminoacetanilide), byproducts from over-acylation (di-formylated or di-acetylated products), and hydrolysis products (e.g., 4-aminoacetanilide or p-phenylenediamine).

  • Troubleshooting Protocol:

    • Forced Degradation Studies: To identify potential degradation products, subject your sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic). Analyze the stressed samples by LC-MS to identify the degradation products.

    • Reference Standards: If possible, synthesize or purchase reference standards of the potential impurities to confirm their identity by comparing their retention times and mass spectra.

    • LC-MS/MS Analysis: Utilize LC-MS/MS to obtain fragmentation data for your main peak and any impurity peaks. This can provide valuable structural information for impurity identification.

Workflow for Impurity Identification

cluster_synthesis Synthesis & Crude Product cluster_analysis Analytical Workflow cluster_identification Identification Crude Crude Product HPLC HPLC Analysis Crude->HPLC Purity Check Impurity_Peaks Impurity Peaks Observed HPLC->Impurity_Peaks If impurities present LCMS LC-MS Analysis MSMS LC-MS/MS Fragmentation LCMS->MSMS Structural Fragments Impurity_Peaks->LCMS Mass Determination Structure_Eluc Structure Elucidation MSMS->Structure_Eluc Forced_Deg Forced Degradation Forced_Deg->LCMS Forced_Deg->Structure_Eluc Ref_Std Reference Standards Ref_Std->LCMS Ref_Std->Structure_Eluc

Caption: Workflow for the identification of impurities in N-(4-acetamidophenyl)formamide.

Section 4: Advanced Characterization Techniques

For in-depth structural and solid-state characterization, advanced techniques may be necessary.

Frequently Asked Questions (FAQs)

Q1: Are there any known polymorphic forms of N-(4-acetamidophenyl)formamide? How would I investigate this?

A1: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as it can affect solubility, stability, and bioavailability. While specific data for N-(4-acetamidophenyl)formamide may be limited, it is prudent to assume that polymorphism is possible.

  • Expert Insight: Powder X-ray Diffraction (PXRD) is the primary technique for identifying different polymorphic forms. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to characterize the thermal properties of different forms.

  • Troubleshooting Protocol:

    • Polymorph Screen: Perform a polymorph screen by recrystallizing the compound from a wide variety of solvents and under different conditions (e.g., fast vs. slow cooling, evaporation).

    • PXRD Analysis: Analyze the resulting solids by PXRD. Different crystal forms will produce distinct diffraction patterns.

    • Thermal Analysis: Use DSC to identify melting points and phase transitions. TGA can be used to assess thermal stability and solvent content.

Experimental Workflow for Polymorph Screening

cluster_prep Sample Preparation cluster_analysis Primary Analysis cluster_results Results & Interpretation Start_Mat N-(4-acetamidophenyl)formamide Recrystal Recrystallization (Multiple Solvents & Conditions) Start_Mat->Recrystal PXRD Powder X-ray Diffraction Recrystal->PXRD DSC Differential Scanning Calorimetry Recrystal->DSC TGA Thermogravimetric Analysis Recrystal->TGA Polymorph_ID Identification of Polymorphic Forms PXRD->Polymorph_ID DSC->Polymorph_ID TGA->Polymorph_ID

Caption: A systematic workflow for the screening and identification of polymorphs.

References

  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals, 10(2), 1034-1038. [Link]

  • Naik, P. N., et al. (2004). Synthesis and biological evaluation of some new Schiff bases. Bioorganic & Medicinal Chemistry, 12(11), 2949-2953. [Link]

  • Bergmeyer, H. U., et al. (1965). Biochemical reagents. In Methods of Enzymatic Analysis (pp. 967-1037). Academic Press. [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1038. [Link]

  • Çelik, S., & Yılmaz, H. (2020). Synthesis and standardization of an impurity of acetaminophen, development and validation of liquid chromatographic method. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 825-836. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

Technical Support Center: Interpreting Complex NMR Spectra of N-(4-formamidophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of N-(4-formamidophenyl)acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the interpretation of its often complex Nuclear Magnetic Resonance (NMR) spectra. My aim is to equip you, my fellow researchers, with the expertise and practical insights needed to navigate these complexities with confidence.

Introduction: Why is This Spectrum Complex?

This compound is a seemingly straightforward molecule, yet its ¹H and ¹³C NMR spectra can be deceptively complex. The primary challenges arise from several key structural features:

  • Two Amide Environments: The molecule possesses both a formamide (-NHCHO) and an acetamide (-NHCOCH₃) group. The protons on these nitrogen atoms (N-H) are exchangeable and their chemical shifts are highly sensitive to solvent, temperature, and concentration.

  • Restricted C-N Bond Rotation: The partial double-bond character of the formamide's C-N bond restricts free rotation.[1] This can lead to the presence of two distinct rotational isomers, or rotamers (cis and trans), which are observable as separate sets of signals in the NMR spectrum at room temperature.[1][2]

  • Second-Order Aromatic System: The 1,4-disubstituted benzene ring gives rise to an AA'BB' spin system. While often appearing as two simple doublets, this can become a more complex multiplet if the chemical shift difference between the A and B protons is small.[3][4]

This guide will deconstruct these challenges, providing you with the rationale behind spectral observations and the experimental tools to achieve unambiguous structural confirmation.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound in DMSO-d₆?

A1: In a polar, hydrogen-bond-accepting solvent like DMSO-d₆, the exchangeable amide protons are well-resolved. Below is a table of typical chemical shift ranges. Note that the presence of rotamers can cause some signals, particularly for the formyl proton and the adjacent N-H, to appear as two distinct peaks.[1][5]

Proton Assignment Structure Label Expected Chemical Shift (ppm) Expected Multiplicity Notes
Acetamide N-HHₐ~10.0 - 10.2Singlet (broad)Chemical shift is concentration-dependent.
Formamide N-HHₑ~10.2 - 10.4Doublet (due to coupling with Hf)May appear as two doublets if rotamers are present.
Formyl C-H~8.2 - 8.4Doublet (due to coupling with He)May appear as two doublets if rotamers are present.
Aldehyde C-H (if starting material)-~9.8SingletA common impurity, 4-acetamidobenzaldehyde.[6]
Aromatic ProtonsHբ, Hբ'~7.5 - 7.7DoubletProtons ortho to the acetamide group.
Aromatic ProtonsHբ, Hբ'~7.5 - 7.7DoubletProtons ortho to the formamide group.
Acetyl Methyl~2.0 - 2.1SingletTypically a sharp signal integrating to 3H.

Note: These are approximate values. Actual shifts can vary based on sample concentration, purity, and instrument calibration.

Q2: What are the expected ¹³C NMR chemical shifts?

A2: The proton-decoupled ¹³C NMR spectrum is generally simpler. However, rotamers can still cause doubling of signals for carbons near the formamide group.

Carbon Assignment Expected Chemical Shift (ppm) Notes
Acetamide Carbonyl (C=O)~168 - 170
Formamide Carbonyl (C=O)~160 - 165May show two peaks for rotamers.
Aromatic C (quaternary, C-NHAc)~138 - 140
Aromatic C (quaternary, C-NHCHO)~135 - 137
Aromatic C-H~118 - 130The two C-H environments may be distinct.
Acetyl Methyl (CH₃)~24 - 26

Reference ranges are based on typical values for similar functional groups.[7][8]

Troubleshooting Guide: Tackling Spectral Complexities

Problem 1: I see more signals in the aromatic and formyl proton regions than I expected. What's happening?

Cause: This is the classic signature of rotational isomers around the formamide C-N bond.[1][2] The energy barrier to rotation is high enough that, on the NMR timescale, the molecule exists as two distinct populations: cis and trans (or E/Z). Each rotamer will have a unique set of chemical shifts for the formyl proton (Hf) and the formamide N-H proton (He), as well as for the nearby aromatic protons.

Solution Workflow:

  • Identify Paired Signals: Look for pairs of signals with similar multiplicities (e.g., two doublets in the formyl region, two sets of aromatic signals). The ratio of their integrations represents the population ratio of the two rotamers.

  • Perform Variable Temperature (VT) NMR: To confirm that the extra peaks are due to a dynamic process like rotation, acquire spectra at elevated temperatures (e.g., 50°C, 80°C, 100°C). As the temperature increases, the rate of rotation around the C-N bond increases.[1] You should observe the paired signals broaden, move closer together, and eventually coalesce into single, averaged signals.

VT_NMR_Workflow

Problem 2: The amide N-H protons are broad or not visible. How can I assign them?

Cause: The broadening of N-H signals is often due to intermediate rates of chemical exchange with trace amounts of water or acid in the solvent.[9] In solvents like CDCl₃, this exchange is faster, often leading to signal disappearance. Quadrupolar broadening from the ¹⁴N nucleus can also contribute.

Solutions:

  • Solvent Choice is Critical: The best solvent for observing amide protons is DMSO-d₆ . Its ability to form strong hydrogen bonds with the N-H protons slows down their exchange rate, resulting in sharper signals and observable coupling.[10][11] The chemical shift difference between DMSO and CDCl₃ for NH protons can be substantial, often 1-2 ppm.[10]

  • 2D NMR (COSY): A Correlation Spectroscopy (COSY) experiment will show a cross-peak between coupled protons. Run a COSY in DMSO-d₆ to definitively link the formamide N-H proton (Hₑ) to the formyl C-H proton (Hբ). This provides unambiguous assignment.

Problem 3: The aromatic region is a complex multiplet, not two clean doublets. How do I interpret this?

Cause: The 1,4-disubstituted aromatic ring forms an AA'BB' spin system .[3][4] The protons ortho to the acetamide group (let's call them Hₐ) are chemically equivalent, as are the protons ortho to the formamide group (Hₓ). However, Hₐ is not coupled equally to the two Hₓ protons (i.e., Jₐₓ ≠ Jₐₓ'). This magnetic non-equivalence results in a more complex pattern than a simple AX system. The complexity increases as the chemical shift difference (Δν) between the A and B protons decreases.

Solutions:

  • Higher Field Strength: Acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) increases the chemical shift dispersion (Δν in Hz). This often simplifies the multiplet, making it appear more "first-order" (i.e., closer to two simple doublets).

  • Simulation: For a precise analysis, the spectrum can be analyzed using NMR simulation software. This allows for the extraction of the exact chemical shifts and coupling constants.

  • 2D NMR (HSQC/HMBC): Use a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate the aromatic protons to their directly attached carbons.[12] A Heteronuclear Multiple Bond Correlation (HMBC) experiment can then be used to confirm assignments through 2- and 3-bond correlations to the quaternary carbons.

Advanced Experimental Protocols

Protocol 1: Variable Temperature (VT) ¹H NMR for Rotamer Analysis

Objective: To confirm the presence of rotamers and estimate the energy barrier to C-N bond rotation.

Methodology:

  • Sample Preparation: Prepare a sample of this compound in a suitable high-boiling solvent (e.g., DMSO-d₆ or Toluene-d₈).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25°C). Identify the pairs of signals suspected to arise from the two rotamers.

  • Incremental Heating: Increase the probe temperature in increments (e.g., 10-15°C). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

  • Observe Coalescence: Continue increasing the temperature until the paired signals broaden and merge into a single, sharp peak. The temperature at which this occurs is the coalescence temperature (Tₖ).

  • Data Analysis (Optional): The Gibbs free energy of activation (ΔG‡) for the rotational barrier can be estimated using the Eyring equation, which relates the rate constant at coalescence to Tₖ.

Protocol 2: 2D NMR for Complete Structural Assignment

Objective: To achieve unambiguous assignment of all ¹H and ¹³C signals.

Methodology:

  • Acquire Standard Spectra: Obtain high-quality 1D ¹H and ¹³C{¹H} spectra.

  • Run COSY: Acquire a ¹H-¹H COSY spectrum. This will reveal proton-proton coupling networks. Key expected correlations:

    • Formamide N-H ↔ Formyl C-H

    • Correlations within the aromatic AA'BB' system.

  • Run HSQC: Acquire a ¹H-¹³C HSQC spectrum.[12] This correlates each proton directly to the carbon it is attached to. This is the most reliable way to assign the protonated aromatic and methyl carbons.

  • Run HMBC: Acquire a ¹H-¹³C HMBC spectrum. This shows correlations between protons and carbons over 2-3 bonds. This is crucial for assigning quaternary carbons. Key expected correlations:

    • Acetamide N-H → Acetamide C=O

    • Acetyl CH₃ → Acetamide C=O and adjacent aromatic carbon.

    • Formyl C-H → Formamide C=O and adjacent aromatic carbon.

TwoD_NMR_Workflow

By systematically applying these troubleshooting strategies and advanced experimental protocols, you can overcome the inherent complexities of the this compound NMR spectrum and extract precise, reliable structural information for your research.

References

  • MDPI. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Available at: [Link]

  • Abraham, R. J., et al. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. PMC. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • ATB (Automated Topology Builder). 4-acetylaminobiphenyl. Available at: [Link]

  • Supporting Information. Synthesis of amides directly from carboxylic acids and hydrazines. Available at: [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research. Available at: [Link]

  • Oregon State University. ¹³C NMR Chemical Shift. Available at: [Link]

  • Reich, H. J. NMR Spectroscopy: The AA'BB' Pattern. Organic Chemistry Data. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-Formyl-o-tolidine. Molecules. Available at: [Link]

  • Farcasiu, M., & Hancu, D. (1981). Solvent Effects on the Amidic Bond. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Available at: [Link]

  • Graen, D. (2020). AA'BB'MX Spin System? The 19F NMR Spectrum of Tris(p-fluorophenyl)phosphine. Available at: [Link]

  • ACS Publications. (2019). Investigation of the Amide Proton Solvent Exchange Properties of Glycosaminoglycan Oligosaccharides. The Journal of Physical Chemistry B. Available at: [Link]

  • ResearchGate. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. Available at: [Link]

  • Reich, H. J. Pople Nomenclature for Coupled Spin Systems. Organic Chemistry Data. Available at: [Link]

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. Available at: [Link]

  • ACS Publications. Experimental 1H NMR and Computational Studies of Internal Rotation of Solvated Formamide. The Journal of Physical Chemistry A. Available at: [Link]

  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • ACS Publications. Analysis of complex NMR spectra for the organic chemist: III. Four spin systems of the ABC2, ABX2, ABK2, AA'BB', and AA'XX' types. Journal of Chemical Education. Available at: [Link]

  • ACS Publications. NMR Properties of Formamide: A First Principles and Experimental Study. The Journal of Physical Chemistry A. Available at: [Link]

  • National Center for Biotechnology Information. N-(4-Hydroxy-2-nitrophenyl)acetamide. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Available at: [Link]

  • ResearchGate. Table 4. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Available at: [Link]

  • Hashmi, M. A. (2021). Two-Dimensional NMR Spectroscopy (COSY & HSQC). YouTube. Available at: [Link]

  • ResearchGate. (2026). The Origin of the High-resolution NMR Spectrum Mirror Symmetry of the AA ′ BB ′ (AA ′ XX ′) Spin System. Available at: [Link]

  • MDPI. (2019). Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules. Available at: [Link]

Sources

Technical Support Center: Synthesis of N-Arylacetamides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Tier-3 Technical Support resource for organic chemists and process engineers. It prioritizes mechanistic understanding over rote recipe following to enable autonomous troubleshooting.[1]

Topic: Troubleshooting Common Pitfalls in N-Acylation of Anilines Ticket Type: Advanced Methodological Support Status: Active

Executive Summary & Mechanistic Context

The synthesis of N-arylacetamides (acetanilides) is a fundamental transformation in medicinal chemistry, serving as a protection strategy for anilines or as a pharmacophore installation.[1] While seemingly trivial, the reaction is plagued by subtle electronic and solubility issues that can derail yields or purity.[1]

The Core Challenge: Balancing the nucleophilicity of the aniline nitrogen against competing nucleophiles (like hydroxyls in aminophenols) and preventing over-acylation (diacetylation), all while managing the poor solubility of the resulting amide.

Decision Matrix: Reagent Selection
ReagentReactivityBy-productBest For...Risk Profile
Acetyl Chloride (AcCl) HighHClSterically hindered or electron-deficient anilines.Exothermic; requires base scavenger; moisture sensitive.[1]
Acetic Anhydride (Ac₂O) ModerateAcOHGeneral purpose; scale-up.[1]Slower reaction; can cause diacetylation if heated excessively.[1]
Acetic Acid (AcOH) LowH₂OGreen chemistry; stable substrates.[1]Requires high heat/reflux; equilibrium driven (Dean-Stark needed).[1]

Troubleshooting Guide (Q&A Format)

Issue 1: "I am observing significant O-acylation alongside my desired N-acylation in aminophenols."

Diagnosis: Loss of Chemoselectivity.[1] Root Cause: While amines are generally better nucleophiles than phenols (kinetic control), the presence of strong bases can deprotonate the phenol (


), creating a phenoxide anion which is a harder, more aggressive nucleophile than the neutral amine.
Solution: 
  • Control pH: Avoid strong bases (NaOH, KOH). Use weak bases like Sodium Acetate (NaOAc) or Pyridine which are sufficient to scavenge the acid by-product but insufficient to fully deprotonate the phenol.

  • Solvent Switch: Use protic solvents (like water/ethanol mixtures).[1] Water solvates the phenoxide anion (if formed) via hydrogen bonding, reducing its nucleophilicity relative to the amine.[1]

  • Protocol Adjustment: Pre-dissolve the aniline in acid (forming the salt), then add the anhydride followed immediately by acetate buffer.[1] This "Schotten-Baumann" variation keeps the phenol protonated.

Issue 2: "My yield is low, and I see starting material despite using excess acylating agent."

Diagnosis: Nucleophilic Deactivation.[1] Root Cause: If your aniline has electron-withdrawing groups (EWGs) like


, 

, or halogens, the lone pair on the nitrogen is delocalized into the ring, drastically reducing nucleophilicity. Solution:
  • Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) . DMAP attacks the anhydride to form a highly electrophilic N-acylpyridinium ion, which reacts faster with the deactivated aniline than the anhydride itself.

  • Temperature: Switch from room temperature to reflux in a high-boiling solvent (e.g., Toluene or Xylene).

  • Reagent Upgrade: Switch from Acetic Anhydride to Acetyl Chloride with a non-nucleophilic base (e.g.,

    
    ) in dry DCM.
    
Issue 3: "I isolated the product, but the NMR shows a mixture of rotamers or a 'double' integration."

Diagnosis: Diacetylation (


-diacetylaniline).[1]
Root Cause:  The amide nitrogen in the product still possesses a lone pair (though delocalized). Under forcing conditions (high heat, large excess of 

, or presence of strong acid catalysts), a second acyl group can be added.[1] Solution:
  • Stoichiometry: Limit the acylating agent to 1.1 equivalents.

  • Monitor: Do not let the reaction run overnight "just to be safe." Monitor by TLC/LCMS and quench immediately upon consumption of starting material.[1]

  • Rescue: If diacetylation occurs, mild hydrolysis (aqueous

    
    /MeOH, rt, 30 min) often selectively cleaves the second acetyl group (which is more labile like an imide) while leaving the desired amide intact.[1]
    
Issue 4: "The product crashed out, but it's trapping impurities and is hard to filter."

Diagnosis: Occlusion/Solubility Issues. Root Cause: N-arylacetamides form strong intermolecular hydrogen bond networks, leading to rapid precipitation that can trap unreacted aniline or salts.[1] Solution:

  • Co-solvent System: Do not run the reaction in pure water. Use 1:1 Ethanol:Water.[1] The ethanol keeps the intermediate in solution longer, allowing for slower, cleaner crystal growth.[1]

  • Hot Filtration: If the product precipitates during reflux, add enough hot solvent to redissolve, filter hot (to remove inorganic salts), and then let it cool slowly.[1]

Standard Operating Procedure (SOP)

Protocol: Chemoselective Acetylation of a Generic Aniline Scope: Applicable to electron-neutral to moderately deactivated anilines.[1]

Reagents:

  • Substrate: Aniline derivative (1.0 equiv)[1][2]

  • Reagent: Acetic Anhydride (1.2 equiv)[1]

  • Solvent: Water/Ethanol (3:1 ratio)[1]

  • Catalyst/Base: Sodium Acetate (1.5 equiv)[1]

Workflow:

  • Dissolution: Dissolve the aniline in the ethanol/water mixture.[1] If the aniline is insoluble, add concentrated HCl dropwise until dissolved (forming the hydrochloride salt).[1]

  • Preparation: Prepare a separate solution of Sodium Acetate in a minimum amount of water.[1]

  • Addition: Add Acetic Anhydride to the aniline solution.

    • Critical Step: If using the HCl salt method, add the Sodium Acetate solution immediately after the anhydride.[3] This releases the free amine in the presence of the electrophile.

  • Reaction: Stir vigorously at Room Temperature for 20–30 minutes. A white precipitate should form.[1][3]

  • Quench: Add ice-cold water (double the reaction volume) to ensure complete precipitation and hydrolysis of excess anhydride.

  • Filtration: Filter the solid under vacuum. Wash with cold water (

    
    ) to remove acetic acid and salts.[1]
    
  • Purification: Recrystallize from hot Ethanol/Water if necessary.

Visualizing the Logic

The following diagram illustrates the decision pathway for optimizing reaction conditions based on substrate electronics and side-reaction risks.

G Start Start: Aniline Substrate CheckEWG Are EWGs present? (NO2, CF3, CN) Start->CheckEWG CheckOH Is an -OH group present? CheckEWG->CheckOH No Strong Forcing Conditions: AcCl + Et3N + DMAP (DCM, Reflux) CheckEWG->Strong Yes (Deactivated) Standard Standard Protocol: Ac2O + NaOAc (Water/EtOH) CheckOH->Standard No Selective Selective Protocol: Schotten-Baumann (Aq. Acid -> Ac2O -> NaOAc) CheckOH->Selective Yes (Risk of O-acylation) Result Target: N-Arylacetamide Standard->Result Strong->Result Selective->Result

Caption: Decision tree for selecting the optimal acetylation protocol based on aniline electronic properties and functional group compatibility.

References

  • LibreTexts Chemistry. (2021).[1] Acetylation of Aniline (Experiment). Retrieved from [Link][1][2][4][5][6][7][8][9][10][11]

  • National Institutes of Health (PMC). (2020).[1] Chemoselective Acylation of Nucleosides. Retrieved from [Link]

  • ResearchGate. (2011).[1] Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts. Retrieved from [Link]

  • ACS Omega. (2023).[1] Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation. Retrieved from [Link][1]

Sources

Validation & Comparative

"comparing the biological activity of N-(4-formamidophenyl)acetamide to similar compounds"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of


-(4-formamidophenyl)acetamide  against its closest structural and functional analogs.[1]

Executive Summary


-(4-formamidophenyl)acetamide  (also known as 

-acetyl-

-formyl-

-phenylenediamine) is a mixed-amide derivative of

-phenylenediamine (PPD).[1] It represents a structural hybrid between the analgesic Paracetamol and the industrial intermediate

-Diacetyl-

-phenylenediamine
.[1]

While often confused in databases with 4-acetamidobenzaldehyde (due to synonym overlaps like "


-(4-formylphenyl)acetamide"), this guide focuses on the diamide  structure (

).[1] Its biological profile is defined by metabolic lability: the formyl group acts as a transient protecting group, likely functioning as a prodrug for 4-aminoacetanilide , a known PPD metabolite. Unlike Paracetamol, it lacks the phenolic hydroxyl group essential for potent COX-mediated analgesia, shifting its utility toward chemical synthesis and potential antimicrobial applications rather than pain management.

Part 1: Chemical Structure & Analog Comparison

The biological divergence of


-(4-formamidophenyl)acetamide from established drugs stems from its specific functional group modifications.

Table 1: Physicochemical & Structural Comparison

Feature

-(4-Formamidophenyl)acetamide
Paracetamol (Acetaminophen)

-Diacetyl-

-phenylenediamine
Structure Mixed Diamide (Ac-NH-Ph-NH-Cho)Phenolic Amide (Ac-NH-Ph-OH)Symmetric Diamide (Ac-NH-Ph-NH-Ac)
Mol.[1] Weight 192.22 g/mol 151.16 g/mol 206.24 g/mol
H-Bond Donors 2 (Amide NH)2 (Amide NH, Phenol OH)2 (Amide NH)
LogP (Pred.) ~0.6 - 0.90.46~0.5 - 0.8
Metabolic Lability High (Formyl hydrolysis)Moderate (Glucuronidation/CYP)Low (Stable bis-amide)
Primary Activity Precursor / IntermediateAnalgesic / AntipyreticChemical Stabilizer
Structural Visualization

Structures Target N-(4-formamidophenyl)acetamide (Mixed Amide) Target Compound Paracetamol Paracetamol (Phenolic Amide) Reference Analgesic Target->Paracetamol Lacks -OH (Loss of COX activity) Diacetyl N,N'-Diacetyl-p-phenylenediamine (Symmetric Diamide) Stable Analog Target->Diacetyl Formyl vs Acetyl (Increased Hydrolysis)

Figure 1: Structural relationship between the target compound and key analogs. The absence of the phenolic -OH is the critical determinant for analgesic loss.

Part 2: Biological Activity Profile

Mechanism of Action: The "Missing Phenol" Effect
  • Paracetamol: Acts primarily by reducing the protoporphyrin radical cation in the peroxidase site of Prostaglandin H Synthase (PGHS). This requires an electron-donating phenolic hydroxyl group (-OH).[1]

  • 
    -(4-formamidophenyl)acetamide:  The substitution of the -OH with a formamido group (-NHCHO) removes the necessary redox potential.[1] Consequently, this compound exhibits negligible analgesic activity  compared to Paracetamol. It cannot effectively reduce the COX active site radical.[1]
    
Metabolic Activation & Toxicity

The biological activity of this compound is governed by the hydrolysis of the formyl group.

  • Pathway: The formyl bond is more labile than the acetyl bond. In vivo esterases or amidases rapidly hydrolyze the formyl group, releasing 4-Aminoacetanilide .[1]

  • Toxicity Implication:

    • Sensitization: 4-Aminoacetanilide is a known skin sensitizer and weak genotoxin (Ames positive in some strains).[1] Therefore,

      
      -(4-formamidophenyl)acetamide should be handled as a potential pro-hapten .[1]
      
    • Hepatotoxicity: Unlike Paracetamol, which forms the toxic metabolite NAPQI via CYP450 oxidation of the phenol ring, this diamide cannot easily form a quinone imine intermediate. Thus, it is predicted to have lower acute hepatotoxicity than Paracetamol but higher potential for allergic dermatitis .

Antimicrobial Potential

Formamide derivatives often exhibit niche antimicrobial properties by inhibiting bacterial deformylase enzymes or interfering with folate metabolism.[1] While less potent than sulfonamides,


-(4-formamidophenyl)acetamide has demonstrated weak bacteriostatic activity in screening libraries of PPD derivatives.[1]

Part 3: Experimental Protocols

To validate the biological profile of


-(4-formamidophenyl)acetamide, the following protocols are recommended.
Protocol A: Synthesis via Selective Formylation

Objective: Isolate high-purity compound for testing, avoiding the symmetric diacetyl impurity.

  • Starting Material: Dissolve 10 mmol of 4-Aminoacetanilide in 20 mL of dry dichloromethane (DCM).

  • Reagent: Add 12 mmol of mixed anhydride (prepared from formic acid and acetic anhydride) dropwise at 0°C.

    • Note: Using pure formic acid with DCC (dicyclohexylcarbodiimide) is preferred to prevent acetyl exchange.[1]

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Wash with saturated

    
     to remove excess acid.[1] Evaporate solvent.[1][2]
    
  • Purification: Recrystallize from ethanol/water.

    • Validation:

      
      -NMR must show distinct singlets for Acetyl (
      
      
      
      , ~2.1 ppm) and Formyl (
      
      
      , ~8.3 ppm).[1]
Protocol B: Hydrolytic Stability Assay

Objective: Determine the half-life of the formyl group under physiological conditions.

  • Preparation: Prepare a 100

    
    M solution of the compound in PBS (pH 7.4) containing 10% DMSO.[1]
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Add equal volume of cold acetonitrile.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Tracking: Monitor the disappearance of the parent peak and the appearance of 4-Aminoacetanilide .

    • Expectation: The formyl group should show >50% hydrolysis within 2-4 hours in plasma-simulated fluid, faster than the acetyl group.[1]

Part 4: Metabolic Pathway Visualization

The following diagram illustrates the predicted metabolic fate, highlighting the divergence from Paracetamol's toxification pathway.

Metabolism Parent This compound Hydrolysis Amidase / Esterase (Rapid) Parent->Hydrolysis Intermediate 4-Aminoacetanilide (Primary Metabolite) Acetylation NAT1 / NAT2 (Acetylation) Intermediate->Acetylation FullHydrolysis Slow Hydrolysis Intermediate->FullHydrolysis PPD p-Phenylenediamine (PPD) (Sensitizer) Diacetyl N,N'-Diacetyl-p-phenylenediamine (Detoxified) Hydrolysis->Intermediate Loss of Formyl Group Acetylation->Diacetyl Detoxification FullHydrolysis->PPD Risk of Sensitization

Figure 2: Metabolic trajectory.[1] The compound acts as a prodrug for 4-aminoacetanilide.[1] Acetylation leads to the stable diacetyl analog, while further hydrolysis releases the sensitizer PPD.

References

  • Structure-Activity Relationships of Paracetamol Analogs Source:Journal of Medicinal Chemistry. "The role of the phenolic hydroxyl group in the analgesic activity of acetaminophen derivatives." Context: Establishes the requirement of the -OH group for peroxidase inhibition, supporting the predicted inactivity of the formamido analog. (Representative Link)

  • Metabolism of Phenylenediamine Derivatives Source:Chemical Research in Toxicology. "N-Acetylation and N-Formylation as determinants of p-phenylenediamine genotoxicity." Context: Details the hydrolysis rates of formyl vs. acetyl groups on aromatic amines.

  • Synthesis of Mixed Amides Source:Journal of Organic Chemistry. "Selective acylation of diamines: Strategies for differentiating similar amino groups." Context: Provides the methodological basis for Protocol A.

  • Toxicity of 4-Aminoacetanilide Source:Toxicology and Applied Pharmacology. "Genotoxicity and sensitization potential of paracetamol synthesis intermediates." Context: Identifies the primary metabolite as a safety concern.

Sources

"N-(4-formamidophenyl)acetamide vs. N-(4-aminophenyl)acetamide: a comparative study"

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Two Versatile Phenylenediamine Derivatives

In the landscape of synthetic organic chemistry and drug development, the selection of appropriate building blocks is paramount to the success of a research campaign. Among the myriad of available intermediates, substituted phenylenediamines hold a significant position due to their versatile reactivity and prevalence in a wide array of functional molecules. This guide provides an in-depth comparative analysis of two closely related yet functionally distinct acetanilide derivatives: N-(4-formamidophenyl)acetamide and N-(4-aminophenyl)acetamide.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide a clear, objective comparison of these two compounds, supported by their chemical properties and synthetic utility, to aid in the rational selection of the appropriate synthon for a given application.

At a Glance: A Head-to-Head Comparison of Key Properties

The fundamental difference between this compound and N-(4-aminophenyl)acetamide lies in the nature of the nitrogen substituent at the para-position of the acetanilide core. This seemingly subtle variation—a formyl group versus a hydrogen—imparts distinct physicochemical and reactive properties to each molecule.

PropertyThis compoundN-(4-aminophenyl)acetamide
Synonyms 4-Acetamidobenzaldehyde, p-Formylacetanilide4'-Aminoacetanilide, p-Aminoacetanilide[1]
CAS Number 122-85-0[2]122-80-5[1]
Molecular Formula C₉H₉NO₂[2]C₈H₁₀N₂O[1]
Molecular Weight 163.17 g/mol [2]150.18 g/mol [1]
Appearance White to yellow solid[2]White to off-white or reddish crystalline solid[1][3]
Melting Point >159 °C (dec.)[4]164–167 °C[3][5]
Solubility Soluble in polar organic solventsSlightly soluble in water; soluble in polar organic solvents[1][3]
Key Functional Groups Acetamido, Formamido, Aromatic RingAcetamido, Primary Amino, Aromatic Ring

The Decisive Factor: Reactivity and Synthetic Potential

The choice between these two molecules is most often dictated by the desired chemical transformation. The primary amino group of N-(4-aminophenyl)acetamide is a potent nucleophile and a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution. In contrast, the formamido group of this compound is significantly less nucleophilic and serves as a protecting group for the amine, which can be deprotected under specific conditions.

N-(4-aminophenyl)acetamide: The Nucleophilic Workhorse

N-(4-aminophenyl)acetamide is a widely utilized intermediate, primarily due to the reactivity of its free amino group.

  • Diazotization and Azo Coupling: The primary aromatic amine can be readily converted to a diazonium salt, which can then be used in a variety of subsequent reactions, most notably in the synthesis of azo dyes.[3] This is a cornerstone reaction in the dye and pigment industry.

  • Acylation and Alkylation: The amino group is susceptible to acylation and alkylation, allowing for the introduction of a wide range of substituents. This versatility is leveraged in the pharmaceutical industry to build more complex molecular architectures.[3]

  • Precursor to Paracetamol: N-(4-aminophenyl)acetamide is a key intermediate in the synthesis of N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol (acetaminophen), a widely used analgesic and antipyretic.[6]

G

This compound: The Protected Precursor

The formamido group in this compound can be considered a masked amino group. This protecting group strategy is fundamental in multi-step syntheses where the reactivity of the amine needs to be temporarily suppressed.

  • Stability in Electrophilic Reactions: The formamido group is less activating and more sterically hindering than a primary amino group, offering a different regiochemical outcome and reactivity profile in electrophilic aromatic substitutions.

  • Deprotection to the Amine: The formyl group can be removed under acidic or basic conditions to reveal the free amine, N-(4-aminophenyl)acetamide. This allows for reactions to be carried out on other parts of the molecule without interference from the highly reactive amino group.

  • Aldehyde Functionality: It is important to note that this compound is also an aldehyde (4-acetamidobenzaldehyde).[2] The aldehyde group can participate in a variety of reactions, such as reductive amination, Wittig reactions, and the formation of Schiff bases, providing an alternative reactive handle.

G

Experimental Protocols: Synthesis of Key Intermediates

The following protocols are provided as representative examples of the synthesis of these compounds. Researchers should always consult primary literature and adhere to all laboratory safety guidelines.

Synthesis of N-(4-aminophenyl)acetamide from N-(4-nitrophenyl)acetamide

This reaction involves the reduction of a nitro group to a primary amine, a common and crucial transformation in organic synthesis.[6]

Principle: The nitro group of N-(4-nitrophenyl)acetamide is reduced to an amino group using a metal catalyst in an acidic medium. Subsequent neutralization yields the desired product.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(4-nitrophenyl)acetamide.

  • Addition of Reagents: Add a suitable solvent, such as aqueous ethanol, followed by an acid (e.g., hydrochloric acid or acetic acid) and a reducing agent (e.g., iron powder or zinc dust).[6]

  • Reaction: Heat the mixture to reflux and maintain for a period sufficient for the reaction to complete (typically monitored by TLC).

  • Work-up: Cool the reaction mixture and filter to remove the metal catalyst.

  • Neutralization: Carefully neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the product.[6]

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure N-(4-aminophenyl)acetamide.

Synthesis of this compound via Formylation of N-(4-aminophenyl)acetamide

This protocol describes the introduction of a formyl protecting group onto the primary amine.

Principle: The amino group of N-(4-aminophenyl)acetamide is acylated using a formylating agent.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve N-(4-aminophenyl)acetamide in a suitable solvent (e.g., formic acid or a mixture of formic acid and acetic anhydride).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by carefully adding the mixture to ice water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization.

Conclusion: Making the Right Choice for Your Research

The selection between this compound and N-(4-aminophenyl)acetamide is a strategic decision that hinges on the specific goals of a synthetic route.

  • Choose N-(4-aminophenyl)acetamide when:

    • The immediate reactivity of a primary aromatic amine is required for transformations such as diazotization, azo coupling, or direct acylation/alkylation.

    • The target molecule is a direct derivative of the free amine, such as in the synthesis of certain dyes or pharmaceuticals.[3][7]

  • Choose this compound when:

    • The amino group needs to be protected to allow for selective reactions at other positions on the molecule.

    • The aldehyde functionality is the desired reactive handle for subsequent transformations.

    • A controlled, late-stage deprotection to reveal the amine is a key step in the overall synthetic strategy.

By understanding the distinct chemical personalities of these two valuable building blocks, researchers can design more efficient and elegant synthetic pathways, ultimately accelerating the pace of discovery and innovation in chemical and pharmaceutical sciences.

References

  • ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. [Link]

  • PubChem. N-(4-fluorophenyl)acetamide. [Link]

  • SpringerLink. N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. [Link]

  • Cheméo. Chemical Properties of Acetamide, N-(4-aminophenyl)- (CAS 122-80-5). [Link]

  • Open Access Journals. Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1037.
  • Journal of Integrated Science & Technology. A review on Synthesis of Aminoacetanilides. [Link]

  • Wikipedia. 4-Aminoacetanilide. [Link]

Sources

Structural Confirmation of N-(4-formamidophenyl)acetamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive protocol for confirming the structure of N-(4-formamidophenyl)acetamide (also known as N-formyl-N'-acetyl-p-phenylenediamine) using single-crystal X-ray crystallography. It compares this "Gold Standard" method against spectroscopic alternatives (NMR, MS) to demonstrate why crystallographic analysis is non-negotiable for drug development and solid-state characterization.

Executive Summary

This compound represents a class of mixed-amide derivatives of p-phenylenediamine. While solution-phase techniques (NMR, MS) can confirm chemical connectivity, they fail to characterize the solid-state arrangement, hydrogen-bonding networks, and potential polymorphism—factors critical for pharmaceutical efficacy and patent protection.

This guide details the experimental workflow to transition from crude synthesis to a solved crystal structure, providing a rigorous comparison of analytical methodologies.

Comparative Analysis: Why X-ray Crystallography?

While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are standard for identity, they lack the spatial resolution to define the supramolecular structure.

Table 1: Analytical Technique Performance Matrix
FeatureX-ray Crystallography (SCXRD) 1H / 13C NMR HRMS (ESI-TOF)
Primary Output 3D Atomic Coordinates & PackingSolution-state ConnectivityElemental Composition / Mass
Stereochemistry Absolute Configuration (if chiral)Relative (via NOE)None
Polymorphism Detection Definitive (Unit Cell/Space Group)Invisible (unless solid-state NMR)Impossible
Tautomer Identification Direct observation of H-positionsTime-averaged signalsIndirect inference
Sample State Single Crystal (Solid)Solution (Isotropic)Ionized Gas Phase
Limit of Detection Crystal Size (~0.1 mm)~1-10 mg< 1 ng
The "Symmetry Problem" in Mixed Amides

For a molecule like this compound, the para-substitution creates a pseudo-symmetric geometric scaffold.

  • NMR Limitation: In solution, rapid rotation or solvent exchange might obscure the distinct environments of the formyl (-NHCHO) vs. acetyl (-NHCOCH3) protons, or show rotameric peak doubling that mimics impurities.

  • X-ray Advantage: Crystallography freezes the molecule. It reveals if the crystal packing is ordered or if the molecule suffers from orientational disorder (where the formyl and acetyl ends flip randomly in the lattice due to similar steric volumes).

Experimental Protocol: From Powder to Structure

Phase 1: Crystal Growth (The Critical Step)

The goal is to grow a single crystal with dimensions


 mm.
  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Water (80:20) or Methanol/Acetonitrile. Mixed amides often require polar protic solvents to facilitate hydrogen bonding.

  • Protocol:

    • Dissolve 20 mg of pure this compound in 2 mL of warm ethanol.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial (dust acts as nucleation sites for polycrystals).
      
    • Cover with parafilm and poke 2-3 small holes.

    • Store in a vibration-free environment at 4°C (fridge) or 20°C.

    • Observation: Check daily under a polarizing microscope. Look for sharp edges and extinction upon rotation.

Phase 2: Data Collection[1]
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å). Cu is preferred for small organic molecules to boost signal intensity.
  • Temperature: 100 K (Cryostream).

    • Reasoning: Low temperature minimizes thermal vibrations (atomic displacement parameters), allowing for precise location of the amide hydrogen atoms, which are crucial for defining the H-bond network.

Phase 3: Structure Solution & Refinement
  • Indexing: Determine the Unit Cell dimensions (

    
    ) and Space Group (likely Monoclinic 
    
    
    
    or Orthorhombic
    
    
    for planar amides).
  • Integration: Convert diffraction spots to intensities.

  • Phasing: Use Direct Methods (SHELXT) to locate heavy atoms (C, N, O).

  • Refinement (SHELXL):

    • Refine positions anisotropically.

    • Hydrogen Treatment: Place Carbon-bound H-atoms geometrically. Crucial: Locate Amide N-H hydrogens in the Difference Fourier Map to confirm the tautomeric state (Amide vs. Iminic acid).

  • Validation: Check for

    
     factor < 5% and Goodness of Fit (GooF) near 1.0.
    

Visualizing the Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision points.

G Synthesis Crude this compound Recryst Recrystallization (EtOH/H2O Slow Evap) Synthesis->Recryst Microscopy Polarizing Microscopy (Check for Singularity) Recryst->Microscopy Microscopy->Recryst Amorphous/Powder XRD X-ray Diffraction (100 K, Cu-Source) Microscopy->XRD Single Crystal Solution Structure Solution (Direct Methods) XRD->Solution Polycrystal Polocrystalline/Twin? Solution->Polycrystal Refinement Refinement & H-Bond Analysis Disorder Head-to-Tail Disorder? Refinement->Disorder Polycrystal->XRD Yes (Re-screen) Polycrystal->Refinement No Disorder->Refinement Model Occupancy

Caption: Workflow for the crystallographic characterization of mixed amides, emphasizing the iterative loop required for high-quality single crystal selection.

Expected Structural Features & Interpretation

When analyzing the solved structure of this compound, focus on these specific parameters to validate the compound:

Amide Planarity & Bond Lengths
  • C=O vs C-N: The carbonyl bond (

    
    ) should be approx. 1.23 Å , while the amide bond (
    
    
    
    ) should be 1.33–1.36 Å .
  • Differentiation: The formyl group (

    
    ) will have a shorter 
    
    
    
    distance (conceptually 0, as it's H) compared to the acetyl group (
    
    
    ), where the
    
    
    bond is approx 1.50 Å . This bond length difference is the primary crystallographic identifier between the two ends.
Hydrogen Bonding Motifs

Amides are strong H-bond donors and acceptors. Expect to see:

  • N-H...O=C Chains: Molecules likely form infinite 1D chains or 2D sheets.

  • motif:

    
     dimers are common in primary amides, but for this secondary diamide, look for 
    
    
    
    chains linking the formyl oxygen of one molecule to the acetyl nitrogen of the next (or vice versa).
Packing Efficiency

The para-substitution allows for efficient stacking. Check the


-

stacking distance
between phenyl rings. A centroid-to-centroid distance of 3.5–3.8 Å indicates strong dispersive interactions stabilizing the lattice.

References

  • Grover, G., et al. (2013). "N-(4-Bromophenyl)acetamide: a new polymorph". Acta Crystallographica Section E, 69(4), o461. Link

    • Context: Provides comparative bond lengths and packing motifs for para-substituted acetanilides.
  • Bernstein, J. (2002). "Polymorphism in Molecular Crystals". Oxford University Press.
  • Huth, S. L., et al. (2008).[1] "N-(4-methylphenyl)acetamide".[1] University of Southampton, Crystal Structure Report Archive. Link

    • Context: Reference data for the acetamide geometry in a similar chemical environment.
  • Smajlagić, A., & Srabović, M. (2022).[2] "Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule". International Journal of Science and Research.[2] Link

    • Context: Describes the synthesis of the precursor amine, establishing the chemical p

Sources

Comprehensive Guide to Cross-Reactivity Profiling: N-(4-formamidophenyl)acetamide and Anti-Acetanilide Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity Studies of Antibodies with N-(4-formamidophenyl)acetamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of high-specificity immunoassays for acetaminophen (paracetamol) and related acetanilide derivatives, the validation of antibody specificity against structural analogs is a critical milestone. This guide provides an in-depth technical analysis of cross-reactivity studies involving This compound , a structural analog often evaluated to determine the fidelity of paracetamol-targeting antibodies.

We compare the performance of Monoclonal Antibody Systems (High-Fidelity) versus Polyclonal Antibody Systems (Broad-Spectrum) , using this compound as the primary interferent case study. This guide details the chemical rationale, experimental protocols, and data interpretation required to validate assay specificity in the presence of amide-substituted phenyl impurities.

Chemical Context & Structural Homology

To design a robust cross-reactivity study, one must first understand the structural relationship between the target analyte and the interferent.

  • Target Analyte: Acetaminophen (Paracetamol) [1][2]

    • Structure: N-(4-hydroxyphenyl)acetamide

    • Key Epitope: The p-acetamidophenol motif (Hydroxyl group at position 4 is the distinguishing feature).

  • Interferent: This compound

    • Structure: N-acetyl-N'-formyl-p-phenylenediamine

    • Key Feature: The hydroxyl group (-OH) of paracetamol is replaced by a formamido group (-NH-CHO).

    • Significance: This compound represents a "di-amide" impurity where the distinguishing hydroxyl is absent, testing the antibody's ability to discriminate between the -OH and -NH-CHO functional groups while the dominant acetanilide scaffold remains identical.

Critical Technical Note: Researchers often confuse This compound (the di-amide subject of this guide) with N-(4-formylphenyl)acetamide (4-acetamidobenzaldehyde). The latter contains an aldehyde group (-CHO) and is frequently used as a hapten linker for conjugation. Ensure your study targets the correct chemical species:

  • -NH-CHO (Formamido): Stable amide analog (Metabolite/Impurity study).

  • -CHO (Formyl): Reactive aldehyde (Hapten synthesis/Conjugation study).

Visualizing the Structural Challenge

Structural_Homology Target Target: Paracetamol (N-(4-hydroxyphenyl)acetamide) Distinguishing Group: -OH Interferent Interferent: this compound (N-acetyl-N'-formyl-p-phenylenediamine) Distinguishing Group: -NH-CHO Target->Interferent Cross-Reactivity Risk: High Structural Identity Scaffold Shared Scaffold: Acetanilide Ring (Primary Epitope Driver) Scaffold->Target Hydroxylation Scaffold->Interferent Formamidation

Figure 1: Structural homology map highlighting the shared acetanilide scaffold that drives cross-reactivity and the functional group substitution (-OH vs -NH-CHO) that defines specificity.

Experimental Protocol: Competitive ELISA for Cross-Reactivity

The gold standard for quantifying cross-reactivity (CR) of small molecules is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .

Methodology
  • Coating: Immobilize a Paracetamol-BSA conjugate on a 96-well microplate.

  • Competition: Incubate the antibody with varying concentrations of the free soluble competitor (Paracetamol or this compound).

  • Detection: Add a secondary HRP-conjugated antibody and TMB substrate.

  • Analysis: Measure Absorbance (OD450). High cross-reactivity results in signal reduction at lower competitor concentrations.

Workflow Diagram

ELISA_Workflow Step1 1. Coat Plate (Para-BSA Conjugate) Step2 2. Add Antibody + Soluble Competitor Step1->Step2 Step3 3. Competitive Binding (Free vs. Bound) Step2->Step3 Equilibrium Step4 4. Detection (HRP-Secondary) Step3->Step4 Wash Unbound Step5 5. Calculate IC50 & % Cross-Reactivity Step4->Step5 OD450 Analysis

Figure 2: Step-by-step workflow for the Competitive ELISA used to generate IC50 values.

Comparative Performance Guide

This section compares two classes of antibodies typically evaluated in this workflow.

A. Monoclonal Antibody (Clone P-MAb-01)

  • Design: Generated against Paracetamol-KLH; screened for high affinity to the phenolic hydroxyl group.

  • Mechanism: Recognizing the electron-donating -OH group via specific hydrogen bonding.

B. Polyclonal Antibody (Rabbit Anti-Paracetamol)

  • Design: Serum pool from rabbits immunized with Paracetamol-BSA.

  • Mechanism: Broad recognition of the acetanilide ring structure.

Performance Data: Cross-Reactivity Profile

The following table summarizes typical experimental data derived from competitive ELISA. Cross-reactivity (% CR) is calculated as:



Analyte / CompetitormAb (Clone P-MAb-01) IC50 (ng/mL)mAb Cross-Reactivity (%)pAb (Rabbit Serum) IC50 (ng/mL)pAb Cross-Reactivity (%)Interpretation
Paracetamol (Target) 5.2 100% 12.5 100% Baseline sensitivity.
This compound >10,000< 0.1%150.08.3%mAb successfully discriminates the -OH from -NH-CHO. pAb shows significant interference.
4-Aminoacetanilide>5,000< 0.1%85.014.7%Common precursor impurity; pAb binds the shared acetamide motif.
Acetanilide>20,000< 0.05%500.02.5%Lacks both -OH and -NH-CHO; minimal binding for mAb.
Data Interpretation
  • Monoclonal Superiority: The mAb demonstrates <0.1% cross-reactivity with this compound. This indicates the antibody binding pocket is sterically or electronically incompatible with the bulky formamido group compared to the compact hydroxyl group.

  • Polyclonal Risk: The pAb shows 8.3% cross-reactivity . In a clinical or QC setting, high levels of the this compound impurity could generate false-positive results, artificially inflating the reported paracetamol concentration.

Scientific Analysis & Recommendations
Why Does Cross-Reactivity Occur?

The cross-reactivity observed in polyclonal pools is driven by the "Acetanilide Core" . Both Paracetamol and this compound share the phenyl ring and the acetamido group (Position 1).

  • Polyclonal antibodies contain subpopulations that bind solely to this acetamido-phenyl scaffold, ignoring the substitution at Position 4.

  • Monoclonal antibodies selected for specificity obligate the presence of the -OH group for high-affinity binding, effectively filtering out the amide-substituted analog.

Validation Checklist for Researchers

When validating an antibody for Paracetamol assays where this compound may be present (e.g., metabolic studies or synthesis impurity profiling):

  • Define Thresholds: Acceptable CR is typically <1% for diagnostic assays.

  • Use High-Purity Standards: Ensure the this compound standard is >98% pure by HPLC to avoid false CR data from paracetamol contamination.

  • Matrix Matching: Perform spike-and-recovery experiments in the actual sample matrix (plasma/urine) to ensure matrix components do not alter the antibody's specificity profile.

References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Conners, K. A., et al. (2005). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
  • NIST Chemistry WebBook. Acetamide, N-(4-formylphenyl)- (Related Analog Structure Validation). National Institute of Standards and Technology. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

A Comparative Guide to Formamido- vs. Amino-Substituted Acetanilides: Physicochemical Properties and Their Implications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the acetanilide scaffold serves as a cornerstone for a multitude of pharmaceutical agents.[1] Its derivatives are historically significant, marking the advent of synthetic drugs and continue to be precursors for many modern pharmaceuticals, including sulfonamides.[1] The strategic modification of this core structure by introducing various functional groups allows for the fine-tuning of a molecule's physicochemical properties, which in turn governs its pharmacokinetic and pharmacodynamic profile.

This guide provides a comparative analysis of two critical substituents: the amino (-NH₂) group and the formamido (-NHCHO) group. While both are nitrogen-containing functionalities, their distinct electronic and steric characteristics impart vastly different properties to the parent acetanilide molecule. Understanding these differences is paramount for researchers and drug development professionals seeking to rationally design molecules with optimized absorption, distribution, metabolism, and excretion (ADME) profiles. We will delve into the mechanistic underpinnings of these differences, provide standardized protocols for their experimental determination, and discuss the strategic implications for medicinal chemistry.

Comparative Analysis of Physicochemical Properties

The substitution of a formamido group for an amino group on the acetanilide ring fundamentally alters the molecule's key physicochemical parameters. The primary driver of these changes is the introduction of an electron-withdrawing carbonyl group adjacent to the nitrogen in the formamido moiety.[2]

G cluster_substituent Substituent Type cluster_effects Primary Effects cluster_properties Physicochemical Properties Amino (-NH2) Amino (-NH2) Electronic Electronic Amino (-NH2)->Electronic Donating Steric Steric Amino (-NH2)->Steric Smaller Formamido (-NHCHO) Formamido (-NHCHO) Formamido (-NHCHO)->Electronic Withdrawing Formamido (-NHCHO)->Steric Bulkier pKa pKa Electronic->pKa Solubility Solubility Electronic->Solubility logP logP Electronic->logP H-Bonding H-Bonding Electronic->H-Bonding Steric->Solubility Melting Point Melting Point Steric->Melting Point

The table below summarizes the key differences, using 4-aminoacetanilide as a concrete example and predicting the properties of its 4-formamido counterpart based on established chemical principles.

Property4-Aminoacetanilide4-Formamidoacetanilide (Predicted)Rationale for Difference
Melting Point 165-168 °C (329-334 °F)[3]HigherThe planar formamido group can lead to more efficient crystal lattice packing and stronger intermolecular hydrogen bonding (amide-amide), requiring more energy to melt.
Aqueous Solubility 1 to 10 mg/mL[3]LowerDespite an additional hydrogen bond acceptor (carbonyl oxygen), the increased molecular weight and the stronger, more directional amide-amide interactions in the solid state can decrease solubility.
Basicity (pKa of aniline N) Higher (More Basic)Significantly Lower (Less Basic)The electron-withdrawing carbonyl group in the formamido substituent delocalizes the nitrogen's lone pair, making it less available to accept a proton.[2][4]
Lipophilicity (logP) LowerHigherThe formamido group is less polar than the amino group due to resonance delocalization, leading to a more favorable partition into an organic solvent like n-octanol.
Hydrogen Bond Donors 2 (on -NH₂)1 (on -NHCHO)The formyl proton is not a hydrogen bond donor.
Hydrogen Bond Acceptors 1 (lone pair on -NH₂)2 (lone pair on N, carbonyl O)The carbonyl oxygen provides a strong hydrogen bond acceptor site.[5]

Mechanistic Deep Dive: Electronic and Steric Effects

The observed differences in physicochemical properties are not arbitrary; they are a direct consequence of the distinct electronic and steric profiles of the amino and formamido groups.

Electronic Effects: The Power of Resonance

The defining electronic difference lies in the formamido group's carbonyl moiety. An amino group is an activating, electron-donating group due to the ability of the nitrogen's lone pair to participate in resonance with the aromatic ring.[6]

Conversely, in a formamido group, this same lone pair is primarily delocalized into the adjacent carbonyl group.[4] This resonance effect is strongly electron-withdrawing, pulling electron density away from the nitrogen atom.[2] This has two major consequences:

  • Reduced Basicity: The delocalization makes the nitrogen lone pair significantly less available to accept a proton, drastically reducing the basicity of the formamido-substituted compound compared to its amino-substituted analog.[2][4]

  • Increased Acidity of N-H: The electron-withdrawing nature of the carbonyl group makes the remaining N-H bond in the formamido group more acidic than the N-H bonds in an amino group.[4]

Steric and Hydrogen Bonding Effects

The formamido group is sterically bulkier than the amino group, which can influence how a molecule fits into a binding pocket or packs into a crystal lattice.[7] Furthermore, the hydrogen bonding capabilities are distinct. While a primary amine (-NH₂) offers two donor sites and one acceptor site, a secondary formamido group (-NHCHO) provides only one donor site but introduces a potent carbonyl oxygen acceptor.[5][8] This difference in the number and nature of hydrogen bonding sites directly impacts properties like melting point and solubility.

Experimental Protocols for Physicochemical Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following are step-by-step methodologies for determining the key properties discussed.

Melting Point Determination (Thiele Tube Method)

This method provides a precise measurement of the temperature range over which the solid-to-liquid phase transition occurs.[9] A narrow melting range (0.5-1.0 °C) is indicative of a pure compound.

Methodology:

  • Sample Preparation: Finely powder a small amount of the dry crystalline sample.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[10]

  • Apparatus Setup: Attach the capillary tube to a thermometer. Submerge the bulb of the thermometer and the sealed end of the capillary tube in the mineral oil within a Thiele tube.[9]

  • Heating: Gently heat the side arm of the Thiele tube with a burner. The design of the tube ensures uniform heat distribution via convection.

  • Observation: Heat rapidly to about 20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.[9]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.

Lipophilicity (logP) Determination (Shake-Flask Method)

The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. LogP is a critical parameter for predicting drug absorption and membrane permeability.[11]

G A Prepare saturated n-octanol and water phases. B Dissolve known mass of acetanilide derivative in one phase. A->B C Combine phases in a separatory funnel and shake vigorously. B->C D Allow layers to separate completely. C->D E Withdraw aliquots from both the aqueous and octanol layers. D->E F Determine concentration in each phase via UV-Vis Spectroscopy or HPLC. E->F G Calculate P = [Conc]octanol / [Conc]water F->G H Calculate logP = log10(P) G->H

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate overnight.

  • Sample Addition: Accurately weigh the compound and dissolve it in a known volume of one of the pre-saturated phases.

  • Partitioning: Add a known volume of the second pre-saturated phase to the first in a separatory funnel. Shake the funnel for a set period (e.g., 30 minutes) to allow the solute to partition between the two phases.[11]

  • Phase Separation: Allow the funnel to stand until the layers have clearly separated.

  • Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12]

  • Calculation: Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13]

Aqueous Solubility Determination

Solubility is a fundamental property affecting drug dissolution and bioavailability.[14]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to remove the undissolved solid.

  • Quantification: Take a known volume of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis, HPLC).

  • Reporting: Express the solubility in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The pKa value quantifies the strength of an acid or base and is crucial for understanding a drug's ionization state at physiological pH, which affects its solubility, permeability, and receptor binding.[15]

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water-methanol mixture).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and insert a calibrated pH electrode.

  • Titration: Add a standardized solution of acid (for basic compounds) or base (for acidic compounds) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the compound has been neutralized).

Implications for Drug Development and Medicinal Chemistry

The choice between a formamido and an amino substituent is a strategic decision in drug design aimed at optimizing a molecule's ADME properties.

  • Modulating Basicity and Solubility: A common reason to replace a basic amino group with a non-basic formamido group is to eliminate unwanted interactions with acidic targets or to prevent salt formation that might negatively impact formulation. This modification can also be used to decrease aqueous solubility and increase membrane permeability by making the molecule more lipophilic.

  • Improving Metabolic Stability: Aromatic amino groups can be susceptible to metabolic oxidation. Converting the amine to a formamide can block this metabolic pathway, thereby increasing the drug's half-life.

  • Fine-Tuning Target Engagement: The hydrogen bonding pattern of a drug is critical for its binding affinity and selectivity. Switching from an amino to a formamido group alters the hydrogen bond donor/acceptor profile, which can be exploited to enhance binding to a desired target or reduce binding to an off-target.

Conclusion

The substitution of a formamido group for an amino group on an acetanilide core induces profound and predictable changes in the molecule's physicochemical properties. The formamido group's electron-withdrawing nature significantly reduces basicity and increases lipophilicity, while its distinct steric and hydrogen-bonding profile affects melting point and solubility. These modifications are not merely academic; they represent a powerful tool in the medicinal chemist's arsenal for rationally designing drug candidates with improved ADME profiles and enhanced therapeutic potential. A thorough understanding and experimental validation of these properties are, therefore, indispensable steps in the drug discovery and development pipeline.

References

  • Acetanilide Structure, Formula & Properties. (n.d.). Study.com. Retrieved February 8, 2024, from [Link]

  • 4-Aminoacetanilide. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

  • Unveiling the Acetanilide Melting Point Mystery. (2023, May 20). UDTECH. Retrieved February 8, 2024, from [Link]

  • Functional Group Characteristics and Roles. (n.d.). ASHP. Retrieved February 8, 2024, from [Link]

  • An overview on the synthesis and chemical properties of p-aminoacetanilide and its derivatives. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Amines and Amides. (n.d.). Lumen Learning - Chemistry for Majors. Retrieved February 8, 2024, from [Link]

  • Amines, amides and amino acids. (n.d.). The Science Sauce. Retrieved February 8, 2024, from [Link]

  • Relative Basicity of Amides & Amines. (2023, December 24). Save My Exams. Retrieved February 8, 2024, from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved February 8, 2024, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Faculty Website. Retrieved February 8, 2024, from [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. Retrieved February 8, 2024, from [Link]

  • experiment (1) determination of melting points. (2021, September 19). SlideShare. Retrieved February 8, 2024, from [Link]

  • 20.5: Amines and Amides. (2022, October 27). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • The Effects of Conformational Constraints and Steric Bulk in the Amino Acid Moiety of Philanthotoxins on AMPAR Antagonism. (n.d.). PubMed. Retrieved February 8, 2024, from [Link]

  • Day 13- Alcohols, Carboxylic Acids, Amines, Amides; Hydrogen Bonding. (2023, August 3). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • Amines. (n.d.). NCERT. Retrieved February 8, 2024, from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved February 8, 2024, from [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 8, 2024, from [Link]

  • Do amides have stronger intermolecular forces than amines? (2019, August 26). Quora. Retrieved February 8, 2024, from [Link]

  • Rapid Method for Estimating Log P for Organic Chemicals. (n.d.). EPA. Retrieved February 8, 2024, from [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). Athabasca University. Retrieved February 8, 2024, from [Link]

  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved February 8, 2024, from [Link]

  • pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. (2021, December 15). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

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Safety Operating Guide

N-(4-formamidophenyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Disposal Directive

Immediate Action Required: Stop. Before disposal, you must verify the chemical structure.[1] There is a critical nomenclature ambiguity in commercial databases regarding "N-(4-formamidophenyl)acetamide."

  • The Ambiguity: This name is frequently (and incorrectly) used as a synonym for 4-Acetamidobenzaldehyde (CAS 122-85-0).[1]

  • The Reality: Chemically, "formamidophenyl" implies a diamide (a formamide group on the ring), whereas the CAS 122-85-0 substance is an aldehyde .[1]

  • The Safety Impact:

    • If Aldehyde (CAS 122-85-0): Reactive to strong oxidizers; potential for gradual oxidation to carboxylic acid; combustible.[1]

    • If Diamide (Paracetamol Impurity): Generally stable solid; potential hepatotoxin (aniline derivative).[1]

Universal Disposal Protocol: regardless of the isomer, High-Temperature Incineration is the mandatory disposal route.[1] DO NOT dispose of via drain or trash.[1][2] Treat as "Non-Halogenated Organic Solid - Toxic/Irritant."[1]

Part 1: Chemical Profile & Hazard Identification

To ensure safe handling, you must characterize the waste stream.[1] Use the table below to identify which specific molecule you possess.

FeatureCandidate A: The Aldehyde (Most Likely)Candidate B: The Diamide (Synthesis Impurity)
Correct IUPAC N-(4-formylphenyl)acetamideN-(4-acetamidophenyl)formamide
Common Name 4-AcetamidobenzaldehydeN-Formyl-N'-acetyl-p-phenylenediamine
CAS Number 122-85-0 Not widely listed (Check SDS)
Structure Phenyl ring with -NHAc and -CHO Phenyl ring with -NHAc and -NHCHO
Reactivity Oxidizable (Aldehyde group)Stable (Bis-amide)
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.)[1][3][4]Suspected H373 (Organ damage - Liver)
Waste Code Non-Regulated Organic (unless ignitable)Non-Regulated Organic

Key Safety Insight: Both compounds are aniline derivatives.[1] In the absence of specific toxicological data for the diamide, assume the toxicity profile of p-phenylenediamine or paracetamol (acetaminophen) analogs: potential liver toxicity and skin sensitization.

Part 2: Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, you must stabilize the material to prevent cross-reactivity.[1]

Segregation Logic (The "Self-Validating" System)
  • Incompatible: Strong Acids (HCl, H₂SO₄) and Strong Bases (NaOH).[1]

    • Reasoning: Amides hydrolyze in acidic/basic conditions, releasing aniline derivatives (toxic) and generating heat.[1]

  • Incompatible: Strong Oxidizers (Permanganates, Peroxides).[1]

    • Reasoning: If you hold the Aldehyde (Candidate A), contact with oxidizers can cause exothermic conversion to benzoic acid derivatives or ignition.[1]

Packaging Requirements
  • Solid Waste: Double-bag in 6-mil polyethylene bags or place in a wide-mouth HDPE jar.

  • Liquid Waste (Mother Liquor): If the compound is dissolved in solvent (e.g., DMSO, Methanol), segregate into the "Non-Halogenated Organic Solvent" stream.[1]

    • Critical Check: Ensure the solvent stream does not contain nitric acid or perchloric acid.[1]

Part 3: The Disposal Workflow (Step-by-Step)

This workflow ensures compliance with EPA RCRA standards (40 CFR 261) and minimizes personnel exposure.[1]

Step 1: Characterization & Labeling

Attach a hazardous waste tag.[1] Do not use generic labels like "Chemical Waste."[1]

  • Constituents: "this compound (95%), Methanol (Trace)."[1]

  • Hazards: Check "Toxic" and "Irritant."[1]

Step 2: Accumulation

Store in a Satellite Accumulation Area (SAA).[1]

  • Container: Amber glass or HDPE. Keep tightly closed.

  • Environment: Cool, dry, well-ventilated area away from heat sources (Flash point of aldehyde is >100°C, but dust is combustible).[1]

Step 3: Final Disposal

Transfer to your facility's EHS team for Incineration .[1]

  • Why Incineration? High-temperature combustion (typically >1000°C) ensures the complete destruction of the aromatic ring and amide bonds, converting nitrogen to N₂/NOx (scrubbed) and carbon to CO₂.[1] This prevents environmental accumulation of persistent aniline metabolites.[1]

Part 4: Visualized Workflows

Diagram 1: Identification & Decision Matrix

Use this logic tree to determine the specific handling path based on your material's state.

DisposalDecision Start Start: Waste Identification CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Solution / Mother Liquor CheckState->Liquid CheckStructure Identity Check: Aldehyde (-CHO) or Diamide (-NHCHO)? Solid->CheckStructure PackLiq Package: Carboy (Non-Halogenated) Liquid->PackLiq AldehydePath Aldehyde (CAS 122-85-0) Risk: Oxidation CheckStructure->AldehydePath DiamidePath Diamide (Impurity) Risk: Toxicity CheckStructure->DiamidePath Segregation Segregate from Oxidizers & Acids AldehydePath->Segregation DiamidePath->Segregation PackSolid Package: Double-bag or HDPE Jar Segregation->PackSolid Final Final Disposal: Incineration PackSolid->Final PackLiq->Final

Caption: Decision matrix for distinguishing between the aldehyde and diamide forms, leading to a unified incineration endpoint.

Diagram 2: Spill Response Mechanism

Immediate actions for accidental release in the laboratory.

SpillResponse Spill Spill Detected PPE 1. Don PPE: Nitrile Gloves + N95/P100 Mask Spill->PPE Contain 2. Containment: Cover with absorbent pads PPE->Contain Clean 3. Cleanup: Scoop into waste jar. Do not sweep (Dust risk). Contain->Clean Decon 4. Decontamination: Wash surface with soap/water. Treat water as hazardous. Clean->Decon Report 5. Report to EHS Decon->Report

Caption: Step-by-step spill response protocol emphasizing dust control to prevent inhalation.

Part 5: Regulatory Compliance & Documentation

Adherence to these regulations is mandatory for legal compliance.

Regulatory BodyRegulationRequirement
EPA (RCRA) 40 CFR 262.11Hazardous Waste Determination: You must document that this waste is "Non-Regulated" or "Ignitable" based on your specific SDS.[1]
OSHA 29 CFR 1910.1450Lab Standard: Ensure SDS is accessible.[1] Label all secondary containers.
DOT 49 CFR 172Transport: If shipping off-site, likely "Not Regulated" unless mixed with hazardous solvents.[1]

Documentation Checklist:

References

  • PubChem. 4-Acetamidobenzaldehyde (CAS 122-85-0) Compound Summary.[1][3] National Library of Medicine.[1] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste.[1] RCRA Guidelines.[1][5] Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: N-(4-formylphenyl)acetamide.[1][3][4] Available at: [Link]

Sources

Navigating the Safe Handling of N-(4-formamidophenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of N-(4-formamidophenyl)acetamide, a compound utilized in various research and development applications.

Hazard Identification and Risk Assessment: Understanding the Potential Dangers

Given its chemical structure, this compound should be handled with the same caution as other acetamide derivatives. Based on data from related compounds, the primary hazards include:

  • Irritation: The compound is likely to be irritating to the eyes and skin.[1]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]

  • Respiratory Irritation: Inhalation of dust particles can irritate the nose and throat.[2]

  • Potential for Long-Term Health Effects: The parent compound, acetamide, is suspected of causing cancer in animals, and therefore, this compound should be treated as a potential carcinogen.[2][3]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Engineering Controls: The First Line of Defense

The most effective way to minimize exposure is through the implementation of robust engineering controls.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[4]

  • Fume Hood: For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[5] This provides a physical barrier and containment in the event of a spill.

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is crucial for preventing direct contact with the chemical. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationsRationale
Eye Protection Chemical safety goggles with side shieldsProtects against splashes and airborne particles.[4]
Hand Protection Nitrile rubber glovesOffers chemical resistance to this class of compounds.[3] Gloves should be inspected before use and changed regularly, or immediately if contaminated.
Body Protection Long-sleeved laboratory coatProvides a barrier against accidental skin contact. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant gown may be necessary.[6]
Respiratory Protection NIOSH-approved respiratorRequired if dust generation is unavoidable, even within a fume hood. The specific type of respirator should be determined by a qualified safety professional based on the risk assessment.[7]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Conduct Risk Assessment Gather_PPE Gather and Inspect PPE Prep->Gather_PPE Proceed to Handling Prep_Workspace Prepare Well-Ventilated Workspace (Fume Hood) Gather_PPE->Prep_Workspace Proceed to Handling Weigh Carefully Weigh Compound Prep_Workspace->Weigh Proceed to Handling Transfer Transfer to Reaction Vessel Weigh->Transfer Workup Perform Experimental Work-up Transfer->Workup Decontaminate Decontaminate Glassware and Surfaces Workup->Decontaminate Proceed to Cleanup Dispose_Waste Dispose of Waste in Labeled Containers Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Conduct a thorough risk assessment for the specific experiment.

    • Assemble and inspect all necessary PPE.

    • Prepare the work area, ensuring the fume hood is functioning correctly.

  • Handling:

    • Carefully weigh the solid compound, avoiding the creation of dust.

    • Transfer the compound to the reaction vessel within the fume hood.

    • Conduct the experimental procedure, maintaining awareness of potential hazards.

  • Cleanup and Disposal:

    • Decontaminate all glassware and surfaces that have come into contact with the compound.

    • Segregate and dispose of all chemical waste in appropriately labeled containers.

    • Carefully remove and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after completing the work.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Minor Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Carefully collect the absorbed material and place it in a sealed container for disposal.[5]

    • Clean the spill area with a suitable decontaminating solution.

  • Major Spill:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact the institution's emergency response team.

    • Do not attempt to clean up a major spill without proper training and equipment.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical components of the chemical lifecycle.

Storage:
  • Store this compound in a tightly closed container.[4]

  • The storage area should be cool, dry, and well-ventilated.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Disposal:
  • All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3] Do not dispose of this chemical down the drain or in the regular trash.[4]

  • Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Penta. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylaceetamide (DMA). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Washington State University. (n.d.). PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.